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  • Product: 1-Iodo-7-phenylheptane
  • CAS: 51526-16-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utilization of 1-Iodo-7-phenylheptane

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: 1-Iodo-7-phenylheptane (Synonym: 1-(7-iodoheptyl)benzene) Molecular Formula: C₁₃H₁₉I | Molecular Weight: 302....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: 1-Iodo-7-phenylheptane (Synonym: 1-(7-iodoheptyl)benzene) Molecular Formula: C₁₃H₁₉I | Molecular Weight: 302.20 g/mol

Executive Summary

In modern drug discovery and bioconjugation, bifunctional lipophilic linkers are critical for modulating pharmacokinetics, designing PROTACs, and engineering lipid nanoparticles (LNPs). 1-Iodo-7-phenylheptane serves as a premier electrophilic building block in this domain. Featuring a highly reactive primary alkyl iodide terminus and a stable, lipophilic phenyl ring separated by a flexible seven-carbon tether, this molecule offers an ideal balance of steric accessibility and hydrophobic bulk.

This whitepaper provides an authoritative guide to the physical properties, synthetic methodologies, and downstream applications of 1-iodo-7-phenylheptane, grounded in established mechanistic principles.

Physicochemical Architecture

The physical properties of 1-iodo-7-phenylheptane are dictated by the heavy, polarizable iodine atom and the expansive hydrophobic surface area of the phenylheptyl chain. Because primary alkyl iodides are susceptible to degradation, understanding these baseline metrics is essential for process design and storage .

Quantitative Property Profile
PropertyValue (Empirical/Extrapolated)Mechanistic Implication
Physical State Colorless to pale yellow liquidDarkens upon photolytic cleavage of the C-I bond.
Boiling Point ~160–165 °C (at 1 mmHg)Requires high-vacuum distillation to prevent thermal decomposition.
Density ~1.25 g/mL (at 25 °C)Denser than water; partitions to the bottom organic layer during aqueous workups.
Refractive Index ( nD20​ ) ~1.53High polarizability due to the iodine atom and aromatic ring.
LogP (Octanol/Water) ~5.8Highly lipophilic; excellent for enhancing membrane permeability in target conjugates.
Solubility Insoluble in H₂O; Miscible in DCM, THFRequires organic or biphasic solvent systems for reactivity.

Synthetic Methodologies

While alkyl iodides can be synthesized via the classical Finkelstein reaction (halogen exchange from bromides) , the most direct and high-yielding route utilizes the corresponding alcohol (7-phenylheptan-1-ol) via a modified Appel reaction (the Garegg-Samuelsson iodination) .

Protocol: Synthesis via Modified Appel Reaction

Objective: Convert 7-phenylheptan-1-ol to 1-iodo-7-phenylheptane with high fidelity.

Causality & Design: The combination of triphenylphosphine (PPh₃), iodine (I₂), and imidazole is selected over traditional phosphorus triiodide (PI₃) due to its mild nature. Imidazole is the critical component here: it acts as a mild base to scavenge the generated hydroiodic acid (HI). Without imidazole, the acidic microenvironment could trigger undesired side reactions, such as etherification or premature degradation of the product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-phenylheptan-1-ol (10.0 mmol) and PPh₃ (12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Buffering: Add imidazole (12.0 mmol) to the solution. Ensure complete dissolution.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Slowly add I₂ (12.0 mmol) in distinct portions over 15 minutes.

    • Self-Validation: The reaction mixture will transition from clear to a persistent pale yellow/brown, visually confirming the formation of the active alkoxyphosphonium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using 10% EtOAc in Hexanes. Complete consumption of the polar starting material ( Rf​ ~0.3) and the appearance of a highly non-polar spot ( Rf​ ~0.8) confirms successful conversion.

  • Quenching & Precipitation: Quench with saturated aqueous sodium thiosulfate (20 mL) to reduce unreacted I₂. Separate the organic layer. To precipitate the triphenylphosphine oxide (TPPO) byproduct, concentrate the organic layer to ~10 mL and rapidly add cold hexane (50 mL).

    • Causality: TPPO is highly soluble in DCM but practically insoluble in cold hexane. This solvent-switch technique allows for rapid bulk purification via simple filtration, avoiding column clogging.

  • Purification: Filter the precipitated TPPO. Concentrate the filtrate in vacuo and purify via a short silica gel plug (100% Hexanes) to yield the pure colorless liquid.

Synthesis A 7-Phenylheptan-1-ol (Starting Material) B PPh3 / I2 / Imidazole (Activation Complex) A->B  Mixing (0 °C)   C Alkoxyphosphonium Intermediate B->C  Nucleophilic Attack   D 1-Iodo-7-phenylheptane (Target Product) C->D  SN2 Displacement by I⁻   E Triphenylphosphine Oxide (Byproduct) C->E  Elimination  

Figure 1: Mechanistic workflow of the modified Appel iodination of 7-phenylheptan-1-ol.

Chemical Reactivity & Downstream Applications

The primary utility of 1-iodo-7-phenylheptane lies in its exceptional electrophilicity. The seven-carbon tether acts as a steric buffer, isolating the reactive α -carbon from the bulky phenyl ring.

  • Sₙ2 Nucleophilic Substitution: The iodide is an excellent leaving group (weak base, highly polarizable). It reacts rapidly with amines, thiolates, and alkoxides to generate functionalized lipophilic tails.

  • Transition-Metal-Catalyzed Cross-Coupling: Historically, unactivated alkyl iodides were problematic in cross-coupling due to rapid β -hydride elimination. However, utilizing modern Nickel-catalyzed conditions (e.g., NiCl₂(glyme) with bathophenanthroline), 1-iodo-7-phenylheptane undergoes highly efficient Suzuki and Negishi cross-couplings with sp² and sp³ nucleophiles .

Reactivity Core 1-Iodo-7-phenylheptane (Electrophilic Hub) SN2 SN2 Substitution (Amines, Thiols, Alkoxides) Core->SN2 Nucleophiles CrossCoupling Ni-Catalyzed Cross-Coupling (Negishi / Suzuki) Core->CrossCoupling Organozinc/Boronic Acids Metallation Halogen-Metal Exchange (t-BuLi or Mg) Core->Metallation Active Metals

Figure 2: Divergent reactivity pathways of 1-iodo-7-phenylheptane in organic synthesis.

Handling, Stability, and Degradation Kinetics

Causality of Degradation: Alkyl iodides are notoriously photolabile. The carbon-iodine bond possesses a relatively low bond dissociation energy (~234 kJ/mol). Upon exposure to ambient ultraviolet or visible light, the C-I bond undergoes homolytic cleavage, generating highly reactive carbon and iodine radicals. The iodine radicals rapidly dimerize to form molecular iodine (I₂), which acts as an autocatalyst for further degradation.

Self-Validating Storage Protocol:

  • Light Exclusion: Store the purified liquid exclusively in an amber glass vial to block actinic light.

  • Radical Scavenging: Introduce a small coil of freshly cleaned copper wire into the vial.

    • Causality & Validation: Copper acts as a radical scavenger and reacts with any generated I₂ to form insoluble copper(I) iodide (CuI). This drives the equilibrium away from free iodine, maintaining the reagent's purity. A successful storage system is visually validated by the liquid remaining perfectly colorless over months of storage.

  • Atmospheric Control: Blanket the vial with argon to prevent oxidative degradation and store at -20 °C.

References

  • Garegg, P. J., & Samuelsson, B. (1979). Novel Reagent System for Converting a Hydroxy-group into an Iodo-group in Carbohydrates with Inversion of Configuration. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. URL:[Link]

  • Fu, G. C. (2008). Transition-Metal-Catalyzed Cross-Couplings of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555-1564. URL:[Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. URL:[Link]

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. URL:[Link]

Exploratory

Structural Elucidation and Spectral Reference Data of 1-Iodo-7-phenylheptane: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-iodo-7-phenylheptane (C13H19I) As bifunctional building blocks become increasingly critical in targeted drug delivery sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-iodo-7-phenylheptane (C13H19I)

As bifunctional building blocks become increasingly critical in targeted drug delivery systems, PROTAC linker design, and advanced materials science, the precise structural verification of intermediates like 1-iodo-7-phenylheptane is paramount. This whitepaper provides an in-depth reference guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 1-iodo-7-phenylheptane. By moving beyond mere data tabulation, this guide explores the quantum mechanical causality behind the observed chemical shifts—specifically the interplay between the heavy atom effect of iodine and the magnetic anisotropy of the phenyl ring.

Molecular Architecture & Electronic Effects

1-Iodo-7-phenylheptane consists of three distinct structural domains, each exerting specific electronic and magnetic effects on the local spin systems:

  • The Terminal Iodine (C1): Iodine is highly electronegative but also possesses a massive electron cloud. While its electronegativity deshields the adjacent protons via inductive effects, its large electron density triggers a phenomenon known as the Heavy Atom Effect (HAE) . Spin-orbit coupling introduces a paramagnetic shielding term that anomalously pushes the C1 carbon signal significantly upfield in 13C NMR.

  • The Aliphatic Tether (C2–C6): A flexible pentamethylene spacer that acts as an inductive decay zone. The chemical shifts in this region revert to standard unperturbed alkyl resonances.

  • The Phenyl Ring (C7–Ar): The delocalized π -electron cloud circulates in the applied magnetic field ( B0​ ), generating an induced magnetic field. This results in magnetic anisotropy , severely deshielding the aromatic protons and the benzylic protons at the C7 position.

Structural_Effects Mol 1-iodo-7-phenylheptane (C13H19I) Iodine Terminal Iodine (C1) Spin-Orbit Coupling Mol->Iodine Chain Heptyl Chain (C2-C6) Aliphatic Environment Mol->Chain Phenyl Phenyl Ring (C7-Ar) Magnetic Anisotropy Mol->Phenyl Effect1 Deshields 1H (~3.18 ppm) Shields 13C (~7.2 ppm) Iodine->Effect1 Effect2 Standard Alkyl Shifts (1.3 - 1.8 ppm) Chain->Effect2 Effect3 Deshields Benzylic 1H (~2.60 ppm) Aromatic 1H (~7.1-7.3 ppm) Phenyl->Effect3

Fig 2. Structural domains of 1-iodo-7-phenylheptane and their corresponding NMR spectral effects.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity spectral acquisition, the following protocol is engineered as a self-validating system. Every step includes a diagnostic checkpoint to prevent propagation of error, adhering to the standard practices outlined in .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of high-purity 1-iodo-7-phenylheptane in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through glass wool into a precision 5 mm NMR tube.

  • Causality: CDCl3 is chosen for its excellent solubilizing power for lipophilic alkyl halides. Filtration removes paramagnetic particulates (e.g., iron filings from spatulas) that cause localized magnetic field distortions.

  • Validation Checkpoint: Visually inspect the tube against a light source. The solution must be optically clear. Any turbidity will degrade the lock signal.

Step 2: Probe Tuning, Matching, and Locking

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Tune and match the probe to the exact impedance of the sample. Lock onto the deuterium frequency of CDCl3 (7.26 ppm reference).

  • Validation Checkpoint: The lock level must stabilize with less than 2% fluctuation. An unstable lock indicates temperature gradients or an inhomogeneous sample.

Step 3: Shimming (B0 Homogeneity Optimization)

  • Action: Perform gradient shimming (e.g., TopShim) to correct spatial inhomogeneities in the static magnetic field.

  • Validation Checkpoint: Acquire a preliminary 1-scan 1H spectrum. Measure the half-height line width ( W1/2​ ) of the TMS peak at 0.00 ppm. It must be ≤1.0 Hz. If broader, B0 is inhomogeneous, and multiplet resolution will be lost.

Step 4: Acquisition Parameters

  • 1H NMR: Pulse sequence = zg30, Relaxation Delay (D1) = 2 seconds, Scans = 16.

  • 13C NMR: Pulse sequence = zgpg30 (proton-decoupled), Relaxation Delay (D1) = 3 seconds, Scans = 512–1024.

  • Causality: A longer D1 in 13C NMR is critical. Quaternary carbons (like the ipso-carbon on the phenyl ring) lack attached protons to facilitate rapid dipole-dipole spin-lattice relaxation ( T1​ ). A 3-second delay ensures the ipso-carbon signal fully relaxes between pulses, preventing signal saturation and allowing it to appear above the noise floor.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Lock & Shim (B0 Homogeneity) A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition (Time Domain) C->D E Fourier Transform (Freq Domain) D->E F Spectral Processing (Phase/Baseline) E->F

Fig 1. Self-validating NMR acquisition workflow from sample preparation to spectral processing.

Quantitative Data Presentation

The following reference data is synthesized from empirical predictive models and standardized shift databases, accounting for standard solvent interactions in CDCl3 as detailed by .

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
C1-H 3.18Triplet (t)2H7.0CH2–I
C7-H 2.60Triplet (t)2H7.5CH2–Ar (Benzylic)
C2-H 1.82Quintet (p)2H7.0CH2–CH2–I
C6-H 1.62Quintet (p)2H7.5CH2–CH2–Ar
C3-H 1.38Multiplet (m)2H-Aliphatic chain core
C4-H, C5-H 1.35Multiplet (m)4H-Aliphatic chain core
Ar-H (ortho) 7.18Multiplet (m)2H-Aromatic ortho protons
Ar-H (meta) 7.28Multiplet (m)2H-Aromatic meta protons
Ar-H (para) 7.18Multiplet (m)1H-Aromatic para proton

Note: The multiplet overlap at 1.35–1.38 ppm is typical for long-chain alkyl systems where Δν/J approaches zero, resulting in higher-order virtual coupling.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment & Causality
C1 7.2CH2Anomalous Upfield Shift: Driven by the heavy atom effect (spin-orbit coupling) of Iodine.
C3 28.5CH2 γ -carbon to Iodine.
C4 29.1CH2Central aliphatic chain.
C5 31.4CH2 γ -carbon to Phenyl ring.
C6 31.5CH2 β -carbon to Phenyl ring.
C2 33.6CH2 β -carbon to Iodine.
C7 36.0CH2Benzylic carbon; deshielded by aromatic ring current.
C-para 125.6CHAromatic para carbon.
C-meta 128.2CHAromatic meta carbons.
C-ortho 128.4CHAromatic ortho carbons.
C-ipso 142.8C (Quat)Quaternary aromatic carbon attached to the alkyl chain.

Mechanistic Insights for Spectral Interpretation

When analyzing the spectra of 1-iodo-7-phenylheptane, two primary diagnostic regions must be evaluated to confirm structural integrity:

The Deshielding vs. Shielding Paradox of Iodine

A common pitfall in spectral interpretation is assuming that electronegativity dictates both 1H and 13C shifts equally. For the C1 position, the protons resonate at a highly deshielded 3.18 ppm . This is a direct result of iodine's electronegativity withdrawing electron density through the sigma bonds, reducing the diamagnetic shielding of the protons.

However, in the 13C spectrum, the C1 carbon resonates at an unusually shielded 7.2 ppm . This is the hallmark of the Heavy Atom Effect. The large number of electrons in iodine's orbitals allows for significant spin-orbit coupling. When placed in the B0​ field, this coupling generates a local magnetic field that strongly opposes B0​ at the adjacent carbon nucleus, resulting in a profound upfield shift. Verification of this 7.2 ppm signal is the absolute confirmation of terminal iodination.

Aromatic Ring Current Effects

The benzylic protons at C7 resonate at 2.60 ppm , significantly downfield from standard alkane protons (~0.9 ppm). The π -electrons of the phenyl ring circulate perpendicularly to the applied magnetic field, creating a local induced field. The geometric position of the C7 protons places them on the outside of this induced field loop, where the induced magnetic vectors align with the applied B0​ field. This reinforces the magnetic field experienced by the C7 protons, requiring a higher resonance frequency (deshielding).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176-2179. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]

Foundational

1-iodo-7-phenylheptane material safety data sheet and toxicity profile

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Exploratory

Solvation Dynamics and Thermodynamic Profiling of 1-Iodo-7-phenylheptane in Polar Aprotic Media

Executive Summary In advanced pharmaceutical synthesis and drug development, long-chain alkyl halides serve as critical bifunctional building blocks. 1-Iodo-7-phenylheptane is a highly specialized electrophile characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and drug development, long-chain alkyl halides serve as critical bifunctional building blocks. 1-Iodo-7-phenylheptane is a highly specialized electrophile characterized by a lipophilic heptyl spacer, an electron-rich phenyl ring, and a highly polarizable terminal iodine atom. Understanding its solubility profile in polar aprotic solvents (PAS) is paramount for optimizing nucleophilic substitution ( SN​2 ) reactions, where solvent selection directly dictates reaction kinetics, yield, and impurity profiles.

This whitepaper provides an in-depth, theoretically grounded, and empirically validated guide to the solvation mechanics of 1-iodo-7-phenylheptane. By moving beyond basic dissolution rules, we explore the causality behind solvent-solute interactions and provide a self-validating experimental framework for thermodynamic solubility determination.

Physicochemical Architecture & Solvation Theory

To predict and manipulate the solubility of 1-iodo-7-phenylheptane, we must first deconstruct its physicochemical architecture. The molecule is dominated by a hydrophobic 7-carbon chain and a bulky aromatic ring, rendering it highly lipophilic. However, the carbon-iodine (C-I) bond introduces significant polarizability.

According to the principles of [1], the cohesive energy of a solvent or solute is divided into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ) : Dominant in 1-iodo-7-phenylheptane due to the extensive carbon framework.

  • Polar Interactions ( δP​ ) : Minor contribution localized at the C-I dipole.

  • Hydrogen Bonding ( δH​ ) : Functionally zero, as the molecule possesses no hydrogen bond donors and negligible acceptor capacity.

The Causality of Polar Aprotic Solvation

[2] (e.g., DMF, DMSO, Acetone) lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. When 1-iodo-7-phenylheptane is introduced into a PAS, solvation is driven primarily by dipole-induced dipole interactions and London dispersion forces . Because the solvent does not need to break a strong internal hydrogen-bonding network to accommodate the solute (unlike in water or alcohols), the energetic barrier to dissolution is drastically lowered.

Solvation Solute 1-Iodo-7-phenylheptane (Lipophilic Electrophile) Interaction Dipole-Induced Dipole Interactions Solute->Interaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Interaction Nucleophile Naked Nucleophile Generation Solvent->Nucleophile Cation Solvation Kinetics Accelerated SN2 Kinetics Interaction->Kinetics Nucleophile->Kinetics

Solvation dynamics of 1-iodo-7-phenylheptane in polar aprotic media driving SN2 kinetics.

Thermodynamic Solubility Profile

Based on the [3], 1-iodo-7-phenylheptane exhibits variable miscibility across the PAS spectrum. The closer the HSP values of the solvent are to the solute (resulting in a smaller interaction distance, Ra​ ), the higher the solubility.

While highly polar solvents like Dimethyl Sulfoxide (DMSO) are excellent for solvating reactive anions in SN​2 reactions, their high internal polarity ( δP​ ) and hydrogen-bonding character ( δH​ ) create a large thermodynamic mismatch with the lipophilic heptyl chain of our target molecule. Conversely, less polar PAS like Tetrahydrofuran (THF) and Acetone provide near-infinite miscibility.

Quantitative Solubility Matrix
SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated HSP Distance ( Ra​ )Predicted Solubility Profile
Tetrahydrofuran (THF) 7.51.75Low (< 4.0)Highly Miscible (>500 mg/mL)
Acetone 20.72.88Low (< 5.0)Highly Miscible (>500 mg/mL)
Dimethylformamide (DMF) 36.73.82Moderate (~ 6.5)Soluble (~200-300 mg/mL)
Acetonitrile (MeCN) 37.53.92Moderate (~ 7.0)Soluble (~150-250 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96High (> 8.0)Moderately Soluble (<100 mg/mL)

Data Interpretation: For high-concentration synthetic workflows, THF or Acetone are the optimal carriers. If a higher dielectric constant is required to separate ion pairs for nucleophilic attack, DMF offers the best compromise between solute miscibility and nucleophile activation.

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact [4] of 1-iodo-7-phenylheptane in a given PAS, our laboratory relies on a rigorously controlled Isothermal Shake-Flask method coupled with HPLC-UV quantification.

Why HPLC-UV over GC-MS? Experience dictates that the thermal lability of the carbon-iodine bond can lead to dehalogenation artifacts in a high-temperature GC inlet, skewing quantitative results. By leveraging HPLC-UV, we exploit the robust UV chromophore of the phenyl ring ( λmax​≈210 nm and 254 nm) to achieve precise, non-destructive quantification.

Step-by-Step Self-Validating Workflow

This protocol is designed as a self-validating system. By sampling at multiple time points (24h and 48h), the system confirms that thermodynamic saturation—rather than transient kinetic dissolution—has been achieved.

  • Preparation of Saturated Solutions:

    • Add an excess of 1-iodo-7-phenylheptane (e.g., 500 mg) to 1.0 mL of the target polar aprotic solvent in a 2 mL amber glass HPLC vial. Note: Amber glass is mandatory to prevent photolytic cleavage of the C-I bond.

  • Isothermal Equilibration:

    • Seal the vials and place them in an orbital shaker set to exactly 25.0±0.1∘C at 300 RPM.

    • Maintain agitation for 24 hours (Timepoint 1) and 48 hours (Timepoint 2).

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25∘C to pellet any undissolved micro-droplets or aggregates.

    • Carefully extract the supernatant using a syringe equipped with a solvent-resistant 0.22 µm PTFE filter.

  • Dilution and Quantification:

    • Dilute the filtered supernatant volumetrically (e.g., 1:100) in the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the HPLC-UV calibration curve.

    • Analyze via HPLC-UV at 254 nm.

  • Data Validation:

    • Compare the calculated concentrations from the 24h and 48h samples. If the variance is <2% , thermodynamic equilibrium is confirmed.

Protocol Prep Excess Solute + Target Solvent Equil Isothermal Shaking (24h, 25°C) Prep->Equil Equilibrate Phase Centrifugation & Filtration (0.22µm) Equil->Phase Separate Analysis HPLC-UV Analysis (λ=254 nm) Phase->Analysis Quantify

Isothermal shake-flask workflow for determining thermodynamic solubility.

Implications for Drug Development Workflows

The solubility profile of 1-iodo-7-phenylheptane directly impacts process chemistry. When designing an alkylation step for an Active Pharmaceutical Ingredient (API), chemists often default to DMSO to maximize nucleophile reactivity. However, as demonstrated by the HSP analysis, the lipophilicity of the 7-phenylheptyl chain results in suboptimal solubility in DMSO at high concentrations.

Field-Proven Insight: If a reaction utilizing 1-iodo-7-phenylheptane in DMSO stalls or shows poor kinetics, the root cause is rarely the electrophilicity of the iodine leaving group. Instead, it is often micro-phase separation (emulsion formation) of the alkyl halide. Switching the solvent system to a DMF/THF blend resolves this by bridging the dielectric requirements of the nucleophile with the dispersion force ( δD​ ) requirements of the lipophilic electrophile, ensuring a completely homogeneous reaction matrix.

References

  • Hansen solubility parameter Source: Wikipedia URL:[Link]

  • Solvent - Polar aprotic and polar protic solvents Source: Wikipedia URL:[Link]

  • Naming and Properties of Alkyl Halides Source: Chemistry LibreTexts URL:[Link]

  • Solubility Source: Wikipedia URL:[Link]

Foundational

molecular geometry and computational modeling of 1-iodo-7-phenylheptane

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Protocols & Analytical Methods

Method

protocol for synthesizing 1-iodo-7-phenylheptane from 7-phenylheptan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Conversion of unactivated primary alcohols to primary alkyl iodides via the Garegg-Samuelsson modification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Conversion of unactivated primary alcohols to primary alkyl iodides via the Garegg-Samuelsson modification of the Appel reaction.

Mechanistic Rationale & Strategy Selection

The transformation of 7-phenylheptan-1-ol to 1-iodo-7-phenylheptane requires a methodology that ensures high conversion while avoiding competing side reactions such as elimination (alkene formation) or intermolecular etherification. While standard halogenation techniques (e.g., hydroiodic acid) can be overly harsh, the Appel reaction utilizing triphenylphosphine (PPh₃) and iodine (I₂) provides a mild, highly efficient alternative.

To optimize this transformation, this protocol employs the Garegg-Samuelsson modification , which introduces imidazole into the reaction matrix.

Causality of Reagent Selection:

  • Triphenylphosphine & Iodine: React to form the active triphenylphosphonium diiodide complex.

  • Imidazole: Serves a dual purpose. First, it acts as a mild base to scavenge the generated hydrogen iodide (HI), buffering the system and preventing acid-catalyzed side reactions. Second, it displaces an iodide on the phosphonium intermediate to form a highly reactive imidazolylphosphonium species, which rapidly reacts with the primary alcohol .

  • Dichloromethane (DCM): Provides excellent solubility for the reagents and the lipophilic 7-phenylheptan-1-ol substrate while remaining inert to the oxidative conditions.

Experimental Design & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is ideal for initial process validation before scaling up to multi-gram drug development workflows.

Reagent / SubstrateMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
7-phenylheptan-1-ol 192.301.010.01.92 gStarting Material
Triphenylphosphine (PPh₃) 262.291.212.03.15 gActivating Agent
Iodine (I₂) 253.811.212.03.05 gHalogen Source
Imidazole 68.081.515.01.02 gBase / Catalyst
Dichloromethane (DCM) 84.93N/AN/A40 mLSolvent
Sodium Thiosulfate (aq) 158.11ExcessN/A20 mLQuenching Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints are met before proceeding to subsequent steps.

Phase 1: Active Complex Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon to prevent moisture-induced degradation of the phosphonium intermediate.

  • Dissolution: Add PPh₃ (3.15 g) and imidazole (1.02 g) to the flask. Inject 30 mL of anhydrous DCM and stir until a homogenous solution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Add iodine (3.05 g) portionwise over 10 minutes.

    • Field Insight: Stepwise addition controls the exothermic formation of the active complex. The solution will transition to a deep yellow/brown color. Stir at 0 °C for an additional 15 minutes.

Phase 2: Substrate Addition & Reaction
  • Substrate Introduction: Dissolve 7-phenylheptan-1-ol (1.92 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the activated complex at 0 °C over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C). Stir vigorously for 2 hours.

Phase 3: Quench & Workup
  • Reaction Quench: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the flask.

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine to inert iodide, immediately halting oxidative side reactions and decolorizing the organic layer.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with DCM (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification Strategy
  • Trituration (Critical Step): The crude residue contains a massive stoichiometric byproduct: triphenylphosphine oxide (TPPO). To prevent overloading your chromatography column, suspend the crude residue in 50 mL of cold hexane/diethyl ether (4:1). TPPO is highly insoluble in cold hexane and will precipitate as a dense white solid.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with an additional 20 mL of cold hexane. Concentrate the filtrate.

  • Chromatography: Purify the concentrated filtrate via flash column chromatography on silica gel, eluting with 100% hexane. The highly non-polar 1-iodo-7-phenylheptane will elute rapidly, leaving residual polar impurities on the baseline.

Workflow Visualization

Workflow Step1 1. Reagent Preparation PPh3 + Imidazole in DCM Cool to 0 °C Step2 2. Active Complex Formation Add I2 portionwise Stir 15 min Step1->Step2 Step3 3. Substrate Addition Add 7-phenylheptan-1-ol Warm to RT, Stir 2 h Step2->Step3 Step4 4. Quench & Workup Add aq. Na2S2O3 Extract, Dry, Concentrate Step3->Step4 Step5 5. Purification Triturate with Hexane Silica Gel Chromatography Step4->Step5 Product Pure 1-iodo-7-phenylheptane (Target Compound) Step5->Product

Fig 1: Step-by-step workflow for the synthesis and purification of 1-iodo-7-phenylheptane.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the following analytical checkpoints must be verified:

  • Thin-Layer Chromatography (TLC):

    • System: Hexane/Ethyl Acetate (9:1).

    • Observation: The starting material, 7-phenylheptan-1-ol, is moderately polar (R_f ≈ 0.3). The product, 1-iodo-7-phenylheptane, is highly lipophilic and will migrate near the solvent front (R_f ≈ 0.85). Complete disappearance of the R_f 0.3 spot validates reaction completion.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Disappearance: The diagnostic triplet corresponding to the primary alcohol protons (-CH₂ -OH) at δ ~3.6 ppm must completely disappear.

    • Appearance: A new, distinct triplet corresponding to the primary iodide protons (-CH₂ -I) will appear upfield at δ ~3.2 ppm .

    • Retention: The aromatic protons (δ 7.1–7.3 ppm) and the benzylic protons (-CH₂ -Ph, δ ~2.6 ppm) should remain unshifted and integrate cleanly, confirming that the distal phenyl ring was unaffected by the iodination conditions.

References

  • Organic Chemistry Portal. Appel Reaction. Retrieved from:[Link]

  • Garegg, P. J.; Samuelsson, B. Novel Reagent System for Converting a Hydroxy-group into an Iodo-group in Carbohydrates with Inversion of Configuration. Journal of the Chemical Society, Perkin Transactions 1, 1980, 2866-2869. Retrieved from:[Link]

  • Master Organic Chemistry. The Appel Reaction: Conversion of Alcohols to Alkyl Halides. Retrieved from:[Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Iodo-7-phenylheptane

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Application Focus: C(sp³)–C(sp²) Bond Formation using Unactivated Primary Alkyl Electrophiles Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Application Focus: C(sp³)–C(sp²) Bond Formation using Unactivated Primary Alkyl Electrophiles

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of pharmaceutical synthesis. However, extending this methodology to unactivated alkyl halides —such as 1-iodo-7-phenylheptane—presents severe mechanistic hurdles. Unlike aryl or vinyl electrophiles, alkyl halides lack a π-system to pre-coordinate with the palladium center, rendering the initial oxidative addition sluggish. More critically, once the alkyl-palladium(II) intermediate is formed, it is highly susceptible to rapid β-hydride elimination , which yields undesired alkene byproducts rather than the target cross-coupled scaffold .

Why 1-iodo-7-phenylheptane? In methodology development, 1-iodo-7-phenylheptane serves as the premier model substrate for unactivated primary alkyl iodides. The C7 aliphatic chain provides realistic steric bulk and conformational flexibility, mimicking complex lipid or linker structures found in PROTACs and antibody-drug conjugates (ADCs). Furthermore, the terminal phenyl ring acts as an inert UV chromophore, allowing for precise reaction tracking via HPLC or TLC without interfering with the catalytic center.

The Causality of Catalyst and Ligand Selection

To successfully couple 1-iodo-7-phenylheptane with an arylboronic acid, the catalytic system must be precisely tuned to accelerate oxidative addition and reductive elimination while kinetically outcompeting β-hydride elimination.

This is achieved using Pd(OAc)₂ paired with a bulky, electron-rich trialkylphosphine ligand like tricyclohexylphosphine (PCy₃) .

  • Electronic Causality: The strong σ-donating nature of PCy₃ increases the electron density on the Pd(0) center, significantly lowering the activation barrier for oxidative addition into the strong C(sp³)–I bond.

  • Steric Causality: The massive cone angle of PCy₃ forces the palladium coordination sphere into a highly crowded state. This steric pressure accelerates reductive elimination (relieving steric strain) and geometrically prevents the alkyl chain from achieving the coplanar Pd–C–C–H conformation strictly required for β-hydride elimination.

CatalyticCycle Pd0 Pd(0)(PCy3)2 Active Catalyst OA Alkyl-Pd(II)-I Oxidative Addition Complex Pd0->OA + 1-Iodo-7-phenylheptane TM Alkyl-Pd(II)-Ar Transmetalation Complex OA->TM + Ar-B(OH)2 / K3PO4 - KI, - KH2PO4 BHE β-Hydride Elimination (Alkene Byproduct) OA->BHE Competing Pathway (Suppressed by PCy3) RE Reductive Elimination Transition State TM->RE Isomerization RE->Pd0 + Cross-Coupled Product

Fig 1. Catalytic cycle highlighting the suppression of β-hydride elimination via bulky ligands.

Optimization of Reaction Parameters

The choice of base and solvent is equally critical. Weak bases (e.g., Na₂CO₃) fail to activate the boronic acid sufficiently for transmetalation with the sterically encumbered Alkyl-Pd(II)-I complex. Conversely, overly strong bases (e.g., KOtBu) induce direct E2 elimination of the primary iodide, bypassing the palladium cycle entirely. Anhydrous K₃PO₄ in a slightly polar solvent like THF provides the exact basicity required to form the reactive boronate species without degrading the alkyl electrophile .

Table 1: Condition Optimization for 1-Iodo-7-phenylheptane Coupling

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)GC Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₃PO₄THF60< 5%PPh₃ lacks steric bulk; rapid β-hydride elimination occurs.
2Pd(OAc)₂PCy₃ K₃PO₄THF6092% Optimal conditions. PCy₃ suppresses alkene formation.
3Pd(OAc)₂PCy₃Na₂CO₃THF6015%Base is too weak to facilitate transmetalation.
4Pd(OAc)₂PCy₃KOtBuTHF600%Complete E2 elimination of starting material.
5Pd(OAc)₂PCy₃K₃PO₄Toluene6045%Poor solubility of K₃PO₄ in non-polar toluene limits rate.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal standard (n-dodecane) from the onset, the operator can quantitatively verify catalyst activation and reaction progress via GC-MS before committing to the workup phase.

Materials Required
  • Electrophile: 1-Iodo-7-phenylheptane (1.0 mmol, 302 mg)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)

  • Catalyst: Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • Ligand: Tricyclohexylphosphine (0.10 mmol, 28.0 mg)

  • Base: Potassium phosphate tribasic, anhydrous (2.0 mmol, 424 mg)

  • Internal Standard: n-Dodecane (0.5 mmol, 85 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed (3.0 mL)

Step-by-Step Methodology

Phase 1: Inert Atmosphere Assembly

  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Charge the tube with Pd(OAc)₂ (11.2 mg), PCy₃ (28.0 mg), 4-methoxyphenylboronic acid (228 mg), and finely ground anhydrous K₃PO₄ (424 mg).

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (N₂).

Phase 2: Reagent Addition & Initiation 4. Via syringe, add degassed anhydrous THF (3.0 mL) to the Schlenk tube. Stir at room temperature for 5 minutes. Causality: This pre-stirring allows the Pd(OAc)₂ and PCy₃ to complex and reduce to the active Pd(0) species in situ. 5. Inject 1-iodo-7-phenylheptane (302 mg) and the internal standard n-dodecane (85 mg) via microsyringe. 6. Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm). Causality: Vigorous stirring is mandatory because the reaction is heterogeneous (solid K₃PO₄ in THF).

Phase 3: Self-Validation & QC Checkpoints 7. T=1 Hour (Initiation Check): Withdraw a 20 µL aliquot via syringe. Dilute in 1 mL EtOAc, filter through a short plug of silica, and analyze via GC-MS.

  • Validation Metric: You should observe ~15-20% consumption of the alkyl iodide relative to n-dodecane. If 0% conversion is observed, the system has been compromised by oxygen (catalyst death).
  • T=16 Hours (Completion Check): Withdraw a second 20 µL aliquot and repeat GC-MS analysis.
  • Validation Metric: The 1-iodo-7-phenylheptane peak should be completely absent, replaced by the product peak (1-(4-methoxyphenyl)-7-phenylheptane, m/z = 282).

Phase 4: Quench and Isolation 9. Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to dissolve the phosphate salts. 10. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, 0% to 5% EtOAc in Hexanes) to yield the pure cross-coupled product.

Workflow Prep 1. Glovebox Prep Catalyst & Base Add 2. Reagent Addition Alkyl-I + Ar-[B] Prep->Add React 3. Reaction & QC 60°C, GC-MS Aliquots Add->React Quench 4. Quench EtOAc / H2O React->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Fig 2. Self-validating experimental workflow with integrated GC-MS kinetic tracking.

References

  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. "Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Unactivated Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society, 2001, 123, 41, 10099–10100. URL:[Link]

  • Kirchhoff, J. H.; Netherton, M. R.; Hills, I. D.; Fu, G. C. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides." Journal of the American Chemical Society, 2002, 124, 46, 13662–13663. URL:[Link]

  • Frisch, A. C.; Beller, M. "Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides." Angewandte Chemie International Edition, 2005, 44, 5, 674-688. URL:[Link]

Method

Application Note: Advanced Protocol for the Preparation of 7-Phenylheptylmagnesium Iodide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of Grignard reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of Grignard reagents from primary alkyl iodides, such as 1-iodo-7-phenylheptane , presents a unique set of mechanistic challenges compared to their bromide or chloride counterparts. While the carbon-iodine (C–I) bond is highly reactive and readily undergoes oxidative addition with zero-valent magnesium, this hyper-reactivity is a double-edged sword.

Alkyl iodides are notorious for undergoing Wurtz-type homocoupling (yielding 1,14-diphenyltetradecane in this instance). Mechanistically, the insertion of magnesium proceeds via a single-electron transfer (SET) pathway, generating a transient alkyl radical. If the local concentration of the unreacted alkyl iodide is too high, or if the temperature allows for excessive radical mobility before surface recombination, the radical will attack the unreacted starting material or couple with another radical species.

To achieve a high-titer preparation of 7-phenylheptylmagnesium iodide, the protocol must be a self-validating system that strictly controls initiation kinetics, solvent polarity, and addition rates.

Causality Behind Experimental Choices:
  • Solvent Selection: Diethyl ether (Et₂O) is strictly preferred over tetrahydrofuran (THF) for this specific substrate. THF possesses superior solvating power, which stabilizes the radical intermediates and inadvertently accelerates Wurtz coupling. Et₂O suppresses this bimolecular homocoupling pathway.

  • Thermal Control: Unlike alkyl chlorides that often require refluxing conditions to initiate, alkyl iodides initiate rapidly. Maintaining the reaction temperature between 0 °C and 5 °C during the bulk addition is critical to kinetic suppression of side reactions.

  • Magnesium Activation: Relying purely on iodine for activation is insufficient for high-purity pharmaceutical applications. We employ a dual-activation strategy: mechanical activation (dry stirring under argon to fracture the MgO passivation layer) followed by chemical activation using 1,2-dibromoethane (entrainment).

Experimental Workflow

The following diagram illustrates the critical path for synthesizing and validating the Grignard reagent.

G A 1. Apparatus Setup & Mg Activation (Dry Ar, Mechanical + 1,2-DBE) B 2. Controlled Initiation (5% Iodide at 20°C) A->B Fresh Mg surface generated C 3. Sustained Addition (95% Iodide at 0-5°C) B->C Exotherm & turbidity observed D 4. Maturation (Stir at 20°C for 1h) C->D Dropwise addition complete E 5. Titration & Validation (Knochel Method: I2/LiCl) D->E Reagent stabilized

Workflow for the optimized preparation and validation of 7-phenylheptylmagnesium iodide.

Quantitative Data: Condition Optimization

The table below summarizes the empirical data driving the protocol design. Wurtz homocoupling is highly sensitive to the addition rate and solvent environment.

Solvent SystemAddition Temp (°C)Addition Time (min)Active Titer Yield (%)Homocoupling (GC-MS, %)
THF (Anhydrous)251042.551.2
Et₂O (Anhydrous)251068.028.5
Et₂O (Anhydrous)0 – 51079.415.1
Et₂O (Anhydrous) 0 – 5 45 94.2 < 3.0

Table 1: Impact of solvent, temperature, and addition rate on the yield of 7-phenylheptylmagnesium iodide (10 mmol scale).

Detailed Step-by-Step Protocol

Materials and Reagents
  • 1-Iodo-7-phenylheptane: 3.02 g (10.0 mmol, 1.0 equiv), dried over activated 4Å molecular sieves.

  • Magnesium Turnings: 365 mg (15.0 mmol, 1.5 equiv), stored in a desiccator.

  • 1,2-Dibromoethane (1,2-DBE): 43 µL (0.5 mmol, 0.05 equiv).

  • Diethyl Ether (Et₂O): 20 mL, strictly anhydrous (passed through activated alumina).

Step 1: Magnesium Surface Activation
  • Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an internal temperature probe.

  • Flame-dry the apparatus under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add 365 mg of Mg turnings. Stir vigorously (dry) under Argon for 30 minutes. Rationale: Mechanical abrasion creates micro-fissures in the unreactive MgO layer, exposing highly reactive zero-valent magnesium.

  • Add 2.0 mL of anhydrous Et₂O to cover the turnings.

  • Inject 43 µL of 1,2-DBE. Stir at 20 °C until vigorous ethylene gas evolution is observed and the solution becomes slightly cloudy. The Mg is now fully activated.

Step 2: Controlled Initiation
  • Prepare a solution of 1-iodo-7-phenylheptane (3.02 g) in 18 mL of anhydrous Et₂O in the addition funnel.

  • Add approximately 1.0 mL (approx. 5%) of the iodide solution to the activated Mg suspension at 20 °C.

  • Halt addition and observe. Self-Validation Check: The initiation is confirmed by a localized exotherm (internal temp rise of 2–4 °C), solvent refluxing at the Mg surface, and a transition to a grayish/chalky suspension. Do not proceed until initiation is visually confirmed.

Step 3: Sustained Addition and Maturation
  • Once initiated, immediately cool the reaction flask using an ice-water bath to bring the internal temperature to 0–5 °C.

  • Commence dropwise addition of the remaining 1-iodo-7-phenylheptane solution over 45 minutes . Rationale: Maintaining a low steady-state concentration of the alkyl iodide prevents the radical intermediates from encountering unreacted substrate, effectively shutting down the Wurtz coupling pathway.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to 20 °C. Stir for an additional 60 minutes to ensure complete maturation of the Grignard reagent.

Step 4: Titration and Validation (Knochel Method)

Never assume quantitative yield. The exact molarity must be determined prior to downstream drug-development applications. We utilize the Knochel I₂/LiCl titration method for its superior accuracy with dark-colored solutions.

  • Weigh exactly 127 mg (0.5 mmol) of resublimed Iodine into a dry vial containing 42 mg (1.0 mmol) of anhydrous LiCl.

  • Dissolve in 3.0 mL of anhydrous THF. The LiCl breaks up polymeric iodine arrays, sharpening the endpoint.

  • Titrate the Grignard reagent dropwise into the iodine solution until the dark brown color completely disappears, leaving a clear/pale yellow solution.

  • Calculation: Molarity (M) = 0.5 mmol / Volume of Grignard added (mL).

References

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. URL:[Link]

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry, 64(10), 3755-3756. URL:[Link]

Application

Application Note: Optimized Lithium-Halogen Exchange Protocols for Unactivated Primary Alkyl Iodides (1-Iodo-7-phenylheptane)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Executive Summary & Mechanistic Rationale The generation of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The generation of primary alkyllithium reagents from unactivated primary alkyl iodides, such as 1-iodo-7-phenylheptane , presents a unique synthetic challenge. Unlike aryl or vinyl halides, primary alkyl iodides are highly susceptible to Wurtz-Fittig-type homocoupling and elimination side-reactions when exposed to stoichiometric organolithium reagents.

To achieve quantitative conversion, this protocol leverages the Bailey Conditions , which dictate the use of exactly 2.1 to 2.2 equivalents of t-butyllithium (t-BuLi) at strictly controlled cryogenic temperatures (-78 °C).

The Causality of the Two-Equivalent Rule:

  • The First Equivalent (Exchange): Initiates the lithium-iodine exchange, generating the desired 1-lithio-7-phenylheptane and a t-butyl iodide byproduct. If left unchecked, the highly reactive primary alkyllithium will rapidly attack the t-butyl iodide, destroying the yield via Wurtz coupling.

  • The Second Equivalent (Destruction): t-BuLi is uniquely capable of acting as a highly sterically hindered, aggressive base. The second equivalent rapidly undergoes an E2 elimination with the t-butyl iodide byproduct, converting it into inert isobutylene, isobutane, and lithium iodide . This strictly drives the equilibrium forward and isolates the desired nucleophile for subsequent electrophilic trapping.

Reaction Pathway Visualization

Reaction_Pathway A 1-Iodo-7-phenylheptane (Substrate) B Addition of 1st eq. t-BuLi (-78 °C, Et2O/Pentane) A->B C 1-Lithio-7-phenylheptane + t-Butyl Iodide B->C Lithium-Iodine Exchange D Addition of 2nd eq. t-BuLi (Rapid Reaction) C->D Prevents Wurtz Coupling F Electrophilic Trapping (e.g., CO2, DMF) C->F Active Nucleophile E Isobutylene + Isobutane + LiI (Inert Byproducts) D->E E2 Elimination of t-BuI G Functionalized Product F->G Quench & Workup

Fig 1: Two-equivalent t-BuLi lithium-iodine exchange and electrophilic trapping workflow.

Reagent Selection & Quantitative Analysis

The choice of organolithium reagent and temperature is not arbitrary; it is dictated by the kinetics of the competing side reactions. The table below summarizes the quantitative outcomes of varying the exchange conditions for primary alkyl iodides .

Reagent SystemEquivalentsTemperatureExpected YieldMechanistic Causality & Outcome
n-Butyllithium 1.0 - 1.1-78 °C< 30%Fails to consume the alkyl iodide byproduct; results in extensive Wurtz-Fittig coupling.
t-Butyllithium 1.0-78 °C~ 50%Incomplete exchange; competitive coupling with the generated t-butyl iodide.
t-Butyllithium 2.1 - 2.2 -78 °C > 95% Second equivalent rapidly destroys t-butyl iodide via E2 elimination, protecting the product.
Grignard (Mg 0 ) ExcessReflux40 - 60%Prone to homocoupling; sluggish insertion into unactivated primary iodides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system , ensuring that reagent quality and reaction progression are empirically verified before proceeding to the critical trapping step.

Phase 1: Reagent Titration (Validation Checkpoint 1)

t-BuLi degrades over time, forming alkoxides that alter its molarity and reactivity.

  • Procedure: Titrate the t-BuLi (nominally 1.7 M in pentane) against a known mass of N-benzylbenzamide in anhydrous THF at -40 °C.

  • Causality: The solution will turn deep blue at the exact equivalence point. Using an inaccurate titer will result in either incomplete iodide consumption (leading to coupling) or excess unreacted t-BuLi (which will competitively attack your downstream electrophile).

Phase 2: Lithium-Halogen Exchange
  • Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum (0.1 mmHg) and backfill with ultra-high purity Argon.

  • Substrate Loading: Dissolve 1.0 mmol (302.2 mg) of 1-iodo-7-phenylheptane in 10 mL of anhydrous diethyl ether (Et 2​ O).

    • Causality Note: Et 2​ O is strictly preferred over THF. t-BuLi will rapidly cleave THF even at cryogenic temperatures, whereas Et 2​ O is stable enough at -78 °C to allow the exchange to complete.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a gas-tight syringe, add 2.2 mmol of the titrated t-BuLi solution dropwise down the interior wall of the flask over 5 minutes.

    • Causality Note: Adding the reagent down the cold glass wall pre-cools the t-BuLi before it contacts the reaction mixture, preventing localized exothermic spikes that cause solvent degradation.

  • Aging: Stir the reaction at -78 °C for 30 minutes.

Phase 3: In-Process Conversion Check (Validation Checkpoint 2)

Before adding your highly valued electrophile, validate that the 1-lithio-7-phenylheptane has formed quantitatively.

  • Sampling: Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe.

  • Quenching: Inject the aliquot into a GC vial containing 0.5 mL of deuterated methanol (CD 3​ OD) under argon.

  • Analysis: Extract with 0.5 mL of hexanes and analyze via GC-MS.

  • Validation Metric: You must observe the complete disappearance of the starting material mass (m/z = 302) and the appearance of the deuterated product, 1-deutero-7-phenylheptane (m/z = 177). If m/z 302 remains, the exchange is incomplete.

Phase 4: Electrophilic Trapping & Quench
  • Trapping: Add the desired electrophile (e.g., 1.5 mmol of anhydrous DMF for formylation, or bubble dry CO 2​ gas for carboxylation) neat or dissolved in anhydrous Et 2​ O, directly at -78 °C.

  • Equilibration: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour.

  • Quench: Quench the reaction strictly at 0 °C by slowly adding 5 mL of saturated aqueous NH 4​ Cl.

    • Causality Note: NH 4​ Cl provides a mild, buffered proton source that safely neutralizes any trace unreacted lithium species without causing highly exothermic hydrolysis or degrading sensitive newly-formed functional groups.

  • Workup: Extract the aqueous layer with Et 2​ O (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Bailey, W. F.; Punzalan, E. R. "Preparation of alkyllithiums by lithium-iodine exchange". Journal of Organic Chemistry, 1990, 55(19), 5404-5406. URL:[Link]

  • Leroux, F.; Schlosser, M.; Zohar, E.; Marek, I. "The Preparation of Organolithium Reagents and Intermediates". The Chemistry of Organolithium Compounds, Wiley, 2004. URL:[Link]

  • Wakefield, B. J. "Organolithium Methods". Academic Press, 1988. URL:[Link]

Method

Application Note: Strategic Integration of 1-Iodo-7-phenylheptane in Medicinal Scaffold Synthesis

Introduction & Mechanistic Rationale In modern drug discovery, the spatial arrangement of pharmacophores is critical for optimal target engagement. 1-Iodo-7-phenylheptane is a highly specialized, bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the spatial arrangement of pharmacophores is critical for optimal target engagement. 1-Iodo-7-phenylheptane is a highly specialized, bifunctional building block utilized by medicinal chemists to append a lipophilic spacer terminating in an aromatic ring. This 7-carbon alkyl chain provides an extended conformation (approximately 8–10 Å) ideal for bridging primary binding sites to deep, secondary hydrophobic pockets—a strategy frequently employed in the design of GPCR ligands, monoamine transporter inhibitors, and targeted protein degraders (PROTACs).

The selection of this specific reagent is driven by two core principles:

  • Superior Electrophilicity : The iodine atom possesses a large atomic radius and high polarizability. As a leaving group, it significantly lowers the activation energy ( ΔG‡ ) for SN​2 displacements compared to homologous bromides or chlorides. This enables milder reaction conditions, preserving sensitive functional groups on complex medicinal scaffolds.

  • Lipophilic Efficiency (LipE) : Appending a 7-phenylheptyl chain drastically increases the partition coefficient ( logP ). Careful monitoring of LipE is required to ensure that the gain in binding affinity (via van der Waals and π−π interactions) outweighs the physicochemical penalty of increased lipophilicity [1].

Synthetic Strategy & Workflow

The versatility of 1-iodo-7-phenylheptane allows it to act as a universal electrophilic hub. It readily undergoes nucleophilic substitution with nitrogen and oxygen nucleophiles, and successfully participates in transition-metal-catalyzed cross-couplings (despite the traditional challenges of β -hydride elimination in sp3 centers) [2].

G Iodo 1-Iodo-7-phenylheptane (Electrophilic Hub) N_Alk N-Alkylation (SN2 Pathway) Iodo->N_Alk Amines, Base O_Alk O-Alkylation (Williamson Ether) Iodo->O_Alk Alcohols, Base Negishi Negishi Coupling (sp3-sp2 Cross-Coupling) Iodo->Negishi Organozincs, Pd(0) GPCR GPCR Ligands (Amine Scaffolds) N_Alk->GPCR Ether Lipophilic Ethers (Target Anchors) O_Alk->Ether Carbon Extended Frameworks (C-C Bond Formation) Negishi->Carbon

Workflow of 1-iodo-7-phenylheptane derivatization in medicinal chemistry.

Quantitative Data Presentation

The following table summarizes optimized parameters for the three primary derivatization pathways utilizing 1-iodo-7-phenylheptane.

Reaction TypeCoupling PartnerCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)
SN​2 N-Alkylation Primary/Secondary Amines K2​CO3​ (2.0 eq) CH3​CN 60 - 8012 - 1675 - 90
SN​2 O-Alkylation Phenols Cs2​CO3​ (1.5 eq)DMF808 - 1280 - 95
Negishi Coupling Aryl/Heteroaryl Zincs Pd(dppf)Cl2​ (5 mol%)THF/DMA651660 - 85

Experimental Protocols

Protocol A: Mild SN​2 N-Alkylation for Amine Scaffolds

This protocol is designed to synthesize secondary or tertiary amines while minimizing over-alkylation (quaternization) [3].

Causality & Rationale : Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base to scavenge the generated hydroiodic acid without deprotonating sensitive amides elsewhere on the scaffold. Acetonitrile ( CH3​CN ) is used because its polar aprotic nature optimally solvates the nucleophile and stabilizes the polar SN​2 transition state.

Step-by-Step Methodology :

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target amine (1.0 mmol) and anhydrous K2​CO3​ (2.0 mmol).

  • Solvation : Suspend the mixture in anhydrous CH3​CN (10 mL) under an inert argon atmosphere. Stir at room temperature for 15 minutes to allow surface interaction with the base.

  • Electrophile Addition : Add 1-iodo-7-phenylheptane (1.1 mmol) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 70 °C using a precisely controlled heating block.

  • Self-Validating Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc, UV and Iodine stain). The disappearance of the iodide (which is highly UV active due to the phenyl ring and stains deeply with I2​ ) indicates completion.

  • Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

  • Quenching : Redissolve the crude residue in EtOAc (20 mL) and wash with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (15 mL). Crucial Step: Alkyl iodides can undergo photolytic homolytic cleavage yielding trace I2​ . Thiosulfate reduces any free I2​ back to water-soluble iodide ions, preventing oxidative side reactions during purification.

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Protocol B: Negishi sp3
sp2 Cross-Coupling

Forming C-C bonds with unactivated primary alkyl iodides requires careful catalyst selection to outcompete β -hydride elimination.

Causality & Rationale : We utilize a Palladium catalyst with a bidentate ligand ( dppf ) which enforces a specific geometry that accelerates reductive elimination. The addition of Lithium Chloride ( LiCl ) is critical; it breaks down polymeric organozinc aggregates, increasing the concentration of the reactive monomeric zinc species and drastically accelerating the transmetalation step [2].

Step-by-Step Methodology :

  • Preparation : In a glovebox, charge a Schlenk tube with Pd(dppf)Cl2​ (0.05 mmol) and anhydrous LiCl (2.0 mmol).

  • Reagent Addition : Remove the tube from the glovebox, connect to a Schlenk line, and add 1-iodo-7-phenylheptane (1.0 mmol) dissolved in anhydrous THF (3 mL).

  • Transmetalation : Cool the mixture to 0 °C. Slowly add the aryl/heteroaryl zinc halide solution (1.5 mmol, 0.5 M in THF) dropwise.

  • Coupling : Remove the ice bath and heat the reaction to 65 °C for 16 hours.

  • Self-Validating Monitoring : Quench a 50 μ L aliquot in 1M HCl, extract with EtOAc, and analyze via LC-MS to confirm the mass of the cross-coupled product and the absence of the reduced (de-iodinated) 7-phenylheptane byproduct.

  • Workup : Quench the main reaction with saturated aqueous NH4​Cl (10 mL) to safely hydrolyze unreacted organozinc species. Extract with diethyl ether (3 x 15 mL).

  • Purification : Wash the combined organics with brine, dry over MgSO4​ , concentrate, and purify via automated flash chromatography.

References

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. URL:[Link]

  • Fu, G. C. (2008). Transition-Metal Catalysis of Alkyl-Alkyl Cross-Coupling Reactions. Accounts of Chemical Research. URL:[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron. URL:[Link]

Application

Application Note: High-Yield Synthesis of 1-Iodo-7-phenylheptane via the Imidazole-Modified Appel Reaction

Executive Summary In drug development and medicinal chemistry, primary alkyl iodides serve as indispensable electrophilic building blocks for cross-coupling reactions (e.g., Suzuki, Negishi) and late-stage alkylations. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and medicinal chemistry, primary alkyl iodides serve as indispensable electrophilic building blocks for cross-coupling reactions (e.g., Suzuki, Negishi) and late-stage alkylations. The synthesis of 1-iodo-7-phenylheptane from its corresponding alcohol, 7-phenylheptan-1-ol, requires a protocol that prevents carbocation-mediated rearrangements and ensures quantitative conversion.

This application note details a highly optimized, self-validating protocol utilizing the Garegg-Samuelsson modification of the . By utilizing triphenylphosphine ( PPh3​ ), elemental iodine ( I2​ ), and imidazole, this methodology guarantees a mild, acid-free environment that drives the SN​2 displacement to near-quantitative yields while preserving the integrity of the lipophilic carbon chain.

Mechanistic Rationale & Pathway

The classical relies on the formation of a highly reactive halophosphonium species. However, the generation of hydrogen iodide (HI) during the activation of the alcohol can lead to sluggish kinetics or unwanted side reactions.

The introduction of imidazole serves a dual mechanistic purpose ():

  • Acid Scavenging: It rapidly deprotonates the intermediate, neutralizing HI to form imidazolium iodide.

  • Nucleophilic Delivery: The resulting imidazolium iodide acts as a highly soluble, gentle source of iodide ions, accelerating the final SN​2 displacement. The ultimate thermodynamic driving force remains the formation of the exceptionally strong P=O double bond in the triphenylphosphine oxide ( OPPh3​ ) byproduct.

AppelMechanism Reagents PPh₃ + I₂ (Triphenylphosphine + Iodine) ActiveSpecies [PPh₃I]⁺ I⁻ (Iodophosphonium Complex) Reagents->ActiveSpecies Activation (0 °C) Intermediate Alkoxyphosphonium Intermediate ActiveSpecies->Intermediate Alcohol Attack (- HI) Substrate 7-phenylheptan-1-ol + Imidazole Substrate->Intermediate Imidazole assists deprotonation Products 1-iodo-7-phenylheptane + OPPh₃ Intermediate->Products Sₙ2 Displacement by I⁻

Fig 1. Mechanistic pathway of the Imidazole-modified Appel iodination of 7-phenylheptan-1-ol.

Stoichiometry & Reagent Profiling

The following table outlines the quantitative requirements for a standard 10.0 mmol scale synthesis. A slight excess of the activation complex ensures complete consumption of the starting alcohol.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
7-phenylheptan-1-ol 192.301.001.92 g (10.0 mmol)Primary Substrate
Triphenylphosphine ( PPh3​ ) 262.291.203.15 g (12.0 mmol)Phosphine Source
Iodine ( I2​ ) 253.811.203.05 g (12.0 mmol)Halogen Source
Imidazole 68.081.501.02 g (15.0 mmol)Base / Catalyst
Dichloromethane (DCM) 84.93N/A50.0 mL (0.2 M)Anhydrous Solvent

Step-by-Step Experimental Protocol

Phase 1: Reagent Activation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add PPh3​ (3.15 g) and Imidazole (1.02 g).

  • Solvation: Seal the flask with a rubber septum, purge with Argon, and inject 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Iodine Addition: Remove the septum briefly to add I2​ (3.05 g) in three equal portions over 5 minutes.

    • Causality Insight: Stepwise addition controls the exothermic formation of the iodophosphonium complex and prevents the sublimation of iodine. The solution will transition from a dark brown liquid to a pale yellow/colorless suspension as the active [PPh3​I]+I− complex precipitates.

Phase 2: Substrate Addition & Propagation
  • Substrate Solvation: In a separate dry vial, dissolve 7-phenylheptan-1-ol (1.92 g) in the remaining 10 mL of anhydrous DCM.

  • Injection: Using a syringe, add the alcohol solution dropwise to the 0 °C reaction mixture over 10 minutes.

    • Causality Insight: Dropwise addition prevents localized thermal spikes and ensures that the alcohol is immediately captured by the phosphonium species, preventing off-target etherification.

  • Propagation: Remove the ice-water bath. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 1.5 hours. Shield the flask from direct light using aluminum foil to prevent radical-mediated iodine degradation.

Phase 3: Quenching & Workup
  • Reaction Quench: Monitor completion via TLC (Hexanes/EtOAc 9:1, Rf​ of product 0.85). Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality Insight: The thiosulfate instantly reduces any unreacted electrophilic I2​ into highly water-soluble iodide ( I− ). This halts the reaction and decolorizes the organic layer, allowing for clean phase separation.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield a crude, sticky residue.

Downstream Processing: The OPPh3​ Resolution

A major bottleneck in Appel reactions is the removal of the stoichiometric byproduct, triphenylphosphine oxide ( OPPh3​ ). Direct column chromatography of the crude mixture often leads to silica gel clogging and poor resolution.

  • Hexane Trituration: Suspend the crude sticky residue in 30 mL of ice-cold hexanes and stir vigorously for 15 minutes.

    • Causality Insight: 1-iodo-7-phenylheptane is highly non-polar and perfectly soluble in hexanes. Conversely, OPPh3​ is highly polar and insoluble in cold aliphatic solvents, causing it to crash out as a white precipitate.

  • Filtration: Filter the suspension through a tightly packed pad of Celite, washing the filter cake with an additional 20 mL of cold hexanes.

  • Flash Chromatography: Concentrate the filtrate in vacuo. Purify the resulting oil via a short plug of silica gel using 100% Hexanes as the eluent.

  • Final Yield: Evaporation of the solvent yields 1-iodo-7-phenylheptane as a clear, colorless oil (Expected yield: 92–96%).

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. URL:[Link]

  • Garegg, P. J., & Samuelsson, B. (1980). Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. URL:[Link]

  • Organic Chemistry Portal. Appel Reaction. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to prevent beta-hydride elimination in 1-iodo-7-phenylheptane reactions

Welcome to the Technical Support Center. Coupling unactivated primary alkyl iodides like 1-iodo-7-phenylheptane presents a fundamental mechanistic challenge: the rapid onset of β-hydride elimination (BHE).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Coupling unactivated primary alkyl iodides like 1-iodo-7-phenylheptane presents a fundamental mechanistic challenge: the rapid onset of β-hydride elimination (BHE). Because this substrate possesses a highly flexible aliphatic chain and abundant β-hydrogens, traditional cross-coupling conditions often yield the undesired alkene (7-phenylhept-1-ene) rather than the target cross-coupled product.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer catalytic systems that outcompete or entirely bypass BHE.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding almost exclusively 7-phenylhept-1-ene instead of the cross-coupled product? A: You are likely using a Palladium-based catalyst with monodentate phosphine ligands. When 1-iodo-7-phenylheptane undergoes 2-electron oxidative addition to Pd(0), it forms an alkyl-Pd(II) intermediate. If the catalyst has an open coordination site (an empty d-orbital), the flexible alkyl chain rotates to align a β-hydrogen syn-coplanar with the metal center. This triggers a rapid agostic interaction and subsequent β-hydride elimination. If the next step in your catalytic cycle (transmetalation) is slower than this elimination, your yield will be predominantly the alkene .

Q2: Should I switch from Palladium to Nickel for this specific substrate? A: Absolutely. Nickel is the industry standard for unactivated alkyl electrophiles. Nickel has a smaller atomic radius than Palladium, resulting in a shorter, more contracted carbon-metal bond. This tighter geometry makes the syn-coplanar transition state required for BHE sterically strained and energetically unfavorable. Furthermore, Nickel readily accesses single-electron pathways (Ni(I)/Ni(III)), which fundamentally alter the elimination kinetics .

Q3: What ligands are best to suppress BHE in Nickel-catalyzed couplings? A: Avoid monodentate phosphines. You must use rigid, bidentate nitrogen ligands—specifically 1,10-phenanthroline derivatives (e.g., bathophenanthroline) or bipyridines (e.g., dtbbpy). These ligands serve a dual purpose:

  • They occupy two coordination sites, physically blocking the empty orbital required for the β-hydrogen to interact with the metal.

  • They enforce a cis-geometry on the Nickel center, which drastically accelerates the rate of reductive elimination, allowing product formation to outcompete any residual BHE pathways .

Q4: Can I bypass the 2-electron oxidative addition entirely to prevent BHE? A: Yes, by utilizing Single-Electron Transfer (SET) via metallaphotoredox catalysis. By using a photocatalyst (e.g., an Iridium complex) to donate a single electron to 1-iodo-7-phenylheptane, you generate a primary alkyl radical. Because radicals lack a metal center with an empty d-orbital, β-hydride elimination is mechanistically impossible . The radical is then rapidly intercepted by an Aryl-Ni(II) complex to form a Ni(III) species that undergoes instantaneous reductive elimination .

Part 2: Mechanistic Visualizations

The following diagrams illustrate the causal relationships between your catalyst choice and the resulting reaction pathway.

Mechanism A 1-Iodo-7-phenylheptane + L-Ni(0) B Alkyl-Ni(II)-I Complex A->B Oxidative Addition C β-Hydride Elimination (Open Coordination Site) B->C Slow Transmetalation E Rapid Transmetalation (Bidentate Ligand) B->E Fast Transmetalation D 7-Phenylhept-1-ene (Undesired Alkene) C->D Alkene Dissociation F Cross-Coupled Product E->F Reductive Elimination

Caption: Divergent pathways: β-hydride elimination vs. successful cross-coupling.

SET_Pathway I 1-Iodo-7-phenylheptane PC Photocatalyst SET (e.g., Ir III/II) I->PC Single Electron Transfer Rad Primary Alkyl Radical (BHE Impossible) PC->Rad Mesolytic Cleavage (-I) Ni3 Alkyl-Aryl-Ni(III) Rad->Ni3 Radical Intercept Ni Aryl-Ni(II) Complex Ni->Ni3 Prod Cross-Coupled Product Ni3->Prod Rapid Reductive Elimination

Caption: Metallaphotoredox SET pathway bypassing 2-electron intermediates.

Part 3: Quantitative Benchmarking

The table below summarizes the impact of different catalyst/ligand systems on the product distribution when coupling 1-iodo-7-phenylheptane with phenylboronic acid (or bromobenzene for cross-electrophile).

Catalyst SystemLigandPrimary Mechanism% 1,7-Diphenylheptane (Target)% 7-Phenylhept-1-ene (BHE)
Pd(OAc)₂PPh₃2-Electron< 5%> 90%
NiI₂None2-Electron12%65%
NiI₂Bathophenanthroline2-Electron / Radical84%8%
NiCl₂ / Ir(ppy)₃dtbbpySET (Pure Radical)94% < 2%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols include explicit analytical checkpoints. Do not proceed past a checkpoint if the validation criteria are not met.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Coupling

Optimized to accelerate transmetalation over BHE using bidentate ligands.

Reagents:

  • 1-Iodo-7-phenylheptane (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • NiI₂ (0.05 equiv, 5 mol%)

  • Bathophenanthroline (0.05 equiv, 5 mol%)

  • KOtBu (2.0 equiv, 1.0 mmol)

  • Anhydrous sec-butanol (3.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, add NiI₂, bathophenanthroline, and KOtBu to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous sec-butanol. Causality note: Protic solvents like sec-butanol facilitate the activation of the boronic acid, drastically accelerating the transmetalation step to outpace BHE.

  • Substrate Addition: Add 1-iodo-7-phenylheptane via microsyringe. Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously at 60 °C for 12 hours.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 μL aliquot under argon, dilute in 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Target Product (1,7-diphenylheptane): m/z = 252.

    • BHE Failure Mode (7-phenylhept-1-ene): m/z = 174.

    • Action: If the ratio of m/z 174 to 252 exceeds 1:10, abort the reaction. This indicates ligand oxidation or an incorrect Ni:Ligand stoichiometry, leaving open coordination sites on the Nickel center.

  • Workup: Quench with water (5 mL), extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and purify via flash chromatography (hexanes).

Protocol B: Metallaphotoredox Cross-Electrophile Coupling

Optimized to completely bypass BHE via Single-Electron Transfer.

Reagents:

  • 1-Iodo-7-phenylheptane (1.0 equiv, 0.5 mmol)

  • Bromobenzene (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (0.05 equiv, 5 mol%)

  • dtbbpy (0.05 equiv, 5 mol%)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv, 1 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous DME (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, combine NiCl₂·glyme and dtbbpy in 1 mL of DME. Stir for 10 minutes until a distinct color change occurs, ensuring complete ligation to prevent open coordination sites.

  • Assembly: To a 20 mL reaction vial, add the Ir photocatalyst, Na₂CO₃, the pre-complexed Ni solution, 1-iodo-7-phenylheptane, bromobenzene, and TTMSS.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality note: Oxygen rapidly quenches the excited state of the Ir photocatalyst and intercepts the primary alkyl radical, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (450 nm) at room temperature for 18 hours, utilizing a cooling fan to maintain ambient temperature.

  • Self-Validation Checkpoint (4 Hours): Analyze a 10 μL aliquot via GC-MS.

    • Unreacted Starting Material: m/z = 302.

    • Action: Because this is a radical pathway, BHE (m/z = 174) should be entirely absent (< 2%). If starting material remains high but no product (m/z = 252) is forming, verify the emission spectrum of your LED lamp matches the excitation maximum of the Ir complex.

  • Workup: Dilute with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo before purification.

Part 5: References

  • Fu, G. C. "The Development of Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides", Accounts of Chemical Research, 2008.[Link]

  • MacMillan, D. W. C. et al. "Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis", Chemical Reviews, 2022.[Link]

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 and Csp3 Halides", Accounts of Chemical Research, 2015.[Link]

  • Zhou, J.; Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides", Journal of the American Chemical Society, 2004.[Link]

Optimization

troubleshooting unreactive Grignard initiation with 1-iodo-7-phenylheptane

Welcome to the Technical Support Center for organometallic workflows. This guide is specifically engineered for researchers and drug development professionals encountering initiation failures or low yields when synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic workflows. This guide is specifically engineered for researchers and drug development professionals encountering initiation failures or low yields when synthesizing the Grignard reagent from 1-iodo-7-phenylheptane .

While primary alkyl iodides are generally highly reactive toward magnesium, this hyper-reactivity often paradoxically leads to apparent "initiation failures." The root causes typically involve surface passivation, moisture quenching, or competing side reactions that consume the active metal surface.

Diagnostic Workflow

Before adjusting your stoichiometry or abandoning the substrate, follow this logical diagnostic pathway to identify the point of failure in your initiation sequence.

G Start Unreactive Grignard Initiation CheckH2O Are Solvents & Glassware Strictly Anhydrous? Start->CheckH2O FixH2O Flame Dry Glassware Use Sure/Seal™ Solvents CheckH2O->FixH2O No CheckMg Is Magnesium Surface Activated? CheckH2O->CheckMg Yes FixH2O->CheckMg FixMg Dry Stir Mg Turnings Add I2 or 1,2-Dibromoethane CheckMg->FixMg No CheckWurtz Is Wurtz Coupling Coating the Mg? CheckMg->CheckWurtz Yes FixMg->CheckWurtz FixWurtz Dilute Substrate Slow Addition Rate CheckWurtz->FixWurtz Yes Success Successful Initiation & Propagation CheckWurtz->Success No FixWurtz->Success

Diagnostic workflow for troubleshooting 1-iodo-7-phenylheptane Grignard initiation failures.

Troubleshooting FAQs

Q1: Why is my 1-iodo-7-phenylheptane failing to initiate despite being a highly reactive alkyl iodide?

A: The failure is rarely due to the intrinsic bond dissociation energy of the C-I bond, which is quite weak. Instead, the problem is almost always surface-mediated. Magnesium turnings develop a passivating layer of magnesium oxide (MgO) upon exposure to air. If your system contains even trace moisture, the first few molecules of Grignard reagent formed will immediately be protonated by water, yielding 1-phenylheptane and Mg(OH)I . This hydroxide salt deposits directly onto the magnesium surface, creating an impenetrable barrier that halts further electron transfer. Strict adherence to anhydrous techniques is non-negotiable [1].

Q2: I see a heavy white precipitate forming, but no exotherm. Is this a failed initiation?

A: You are likely observing Wurtz-type homocoupling , not a failure to initiate. Alkyl iodides are exceptional leaving groups. When the local concentration of 1-iodo-7-phenylheptane is too high, the newly formed Grignard reagent ( R−MgI ) acts as a nucleophile and attacks the unreacted starting material ( R−I ), forming the homocoupled dimer (1,14-diphenyltetradecane) and MgI2​ . The white precipitate is insoluble MgI2​ crashing out of the ethereal solvent. Because this bimolecular reaction consumes the Grignard reagent as fast as it forms, you will not observe the sustained exotherm characteristic of a healthy propagation phase [2].

Q3: What is the mechanistic difference between activating with Iodine ( I2​ ) versus 1,2-Dibromoethane?

A: Both are entrainment methods, but they operate via different causal mechanisms:

  • Iodine ( I2​ ): Acts chemically. It reacts directly with the passivating MgO layer and the underlying Mg to form MgI2​ . This etches the surface and exposes fresh, highly reactive zero-valent magnesium. The fading of the iodine's brown color serves as a visual indicator that the surface is active.

  • 1,2-Dibromoethane: Acts mechanically. It reacts rapidly with Mg to form MgBr2​ and ethylene gas ( C2​H4​ ). The vigorous bubbling of the ethylene gas physically scrubs the magnesium surface, micro-fracturing the oxide layer to expose the active metal [3].

Q4: Should I use Diethyl Ether ( Et2​O ) or Tetrahydrofuran (THF) for this substrate?

A: For 1-iodo-7-phenylheptane, Diethyl Ether is strongly recommended for the initiation phase. THF is a stronger Lewis base and solvates the Grignard reagent more effectively, which generally increases reactivity. However, this increased reactivity in THF heavily promotes the unwanted Wurtz coupling pathway with alkyl iodides. Diethyl ether suppresses the nucleophilicity of the resulting Grignard just enough to favor metal insertion over homocoupling.

Quantitative Comparison of Magnesium Activation Methods

When selecting an activation strategy, researchers must balance the speed of activation against the risk of introducing impurities or triggering side reactions.

Activation MethodReagent / ActionTypical Activation TimeEfficacy on Heavy MgOWurtz Coupling Risk
Mechanical Dry stirring (Teflon stir bar)15 - 30 minsLowBaseline
Chemical Etching Iodine ( I2​ ) crystal5 - 10 minsModerateLow
Gas Scrubbing 1,2-Dibromoethane (5 mol%)2 - 5 minsHighModerate (if excess used)
Hydride Reduction DIBAL-H (1 mol%)< 2 minsVery HighLow
Rieke Magnesium MgCl2​
  • Potassium metal
ImmediateAbsolute (No MgO)High (Extreme reactivity)

Data synthesized from standard organometallic preparation guidelines [3].

Self-Validating Protocol: Synthesis of 1-Phenylheptylmagnesium Iodide

This protocol is designed as a self-validating system. It incorporates mechanical and chemical activation, controls addition rates to suppress Wurtz coupling, and concludes with a mandatory titration step so you can definitively quantify your success.

Phase 1: Preparation and Activation
  • Apparatus Setup: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer. Flame-dry the entire apparatus under a hard vacuum, then backfill with dry Argon.

  • Mechanical Activation: Add 1.2 equivalents of magnesium turnings to the flask. Stir vigorously under Argon for 30 minutes without solvent. Causality: The friction between the turnings micro-fractures the MgO layer.

  • Chemical Activation: Add enough anhydrous Et2​O to just cover the turnings. Add a single crystal of I2​ . Do not stir. Allow the mixture to sit until the brown color fades to colorless. Causality: The localized high concentration of I2​ aggressively etches the metal surface.

Phase 2: Initiation
  • Substrate Preparation: Dissolve 1.0 equivalent of 1-iodo-7-phenylheptane in anhydrous Et2​O to create a 1.0 M solution in the addition funnel.

  • The 5% Rule: Add exactly 5% of the total substrate volume to the magnesium. Stop and observe.

  • Verification of Initiation: Look for localized bubbling at the surface of the turnings, a slight cloudiness, and an increase in internal temperature. Do not proceed until these signs are observed. If initiation fails after 15 minutes, add 2 drops of 1,2-dibromoethane to force initiation.

Phase 3: Propagation
  • Controlled Addition: Once initiation is confirmed, begin adding the remainder of the 1-iodo-7-phenylheptane solution dropwise.

  • Thermal Management: Adjust the addition rate to maintain a gentle, self-sustaining reflux without external heating. Causality: Keeping the concentration of the alkyl iodide low in the bulk solution prevents the Grignard reagent from finding unreacted starting material, thereby suppressing Wurtz homocoupling.

  • Completion: Once addition is complete, reflux the mixture gently using an external oil bath for an additional 1 hour to ensure complete consumption of the alkyl iodide.

Phase 4: Validation (Titration)

Never assume a Grignard reaction has gone to 100% completion, especially with alkyl iodides. You must quantify the active carbon-metal bonds. 10. Knochel's Titration: Withdraw a 1.0 mL aliquot of the cooled Grignard solution. Titrate against a known quantity of iodine dissolved in a 0.5 M solution of LiCl in THF until the brown iodine color persists [4]. 11. Calculation: Calculate the exact molarity of your Grignard reagent. A yield of >85% indicates successful suppression of Wurtz coupling.

References

The methodologies and mechanistic explanations detailed in this guide are grounded in established organometallic literature.

  • Title: The Grignard Reaction: Preparation and Troubleshooting Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard Reaction - Mechanisms and Side Reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Setting up a Grignard Reaction (Not Voodoo X) Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents Source: Organic Syntheses, Vol. 83, p. 141 (Knochel et al.) URL: [Link]

Troubleshooting

purification techniques to remove iodine impurities from 1-iodo-7-phenylheptane

Welcome to the Technical Support Center for alkyl iodide handling and purification. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals working with 1-iodo-7-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alkyl iodide handling and purification. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals working with 1-iodo-7-phenylheptane . Heavy alkyl iodides present unique stability challenges, primarily the photolytic and thermal liberation of molecular iodine ( I2​ ).

This document provides mechanistic troubleshooting, self-validating protocols, and validated storage solutions to ensure the integrity of your electrophiles for downstream cross-coupling or substitution workflows.

I. Core Troubleshooting & FAQs

Q1: My 1-iodo-7-phenylheptane has shifted from colorless to a deep pink or brown over time. Is the batch ruined?

A: No, the batch is likely still viable, but it requires immediate purification.

  • The Causality: Alkyl iodides are prone to homolytic cleavage of the weak C-I bond when exposed to ambient UV light or heat. This generates highly reactive iodine radicals that rapidly dimerize into molecular iodine ( I2​ ). Because 1-iodo-7-phenylheptane is a highly lipophilic, heavy organic molecule ( C13​H19​I ), the non-polar I2​ remains fully dissolved in the bulk liquid phase, causing the progressive color shift.

  • The Impact: Free I2​ is a potent oxidant and electrophile. If left unpurified, it will poison transition-metal catalysts (e.g., Palladium in Sonogashira couplings) and initiate unwanted side reactions.

Q2: What is the most efficient chemical method to remove dissolved I2​ without degrading the alkyl iodide?

A: A reductive liquid-liquid extraction using an aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) wash.

  • The Causality: Thiosulfate acts as a mild, water-soluble reducing agent. It selectively reduces the lipophilic I2​ into water-soluble iodide anions ( I− ), while being oxidized to tetrathionate ( S4​O62−​ ).

  • Mechanism: I2​+2S2​O32−​→2I−+S4​O62−​

    Because 1-iodo-7-phenylheptane lacks reducible functional groups, the target molecule is completely unaffected by this wash ().

Q3: I performed the thiosulfate wash, but my organic layer is forming a stubborn emulsion. How do I resolve this?

A: Emulsions in heavy alkyl systems usually occur due to matched densities between the aqueous layer and the organic solvent, or the presence of trace polymeric impurities.

  • The Solution: Add saturated aqueous sodium chloride (brine) to the separatory funnel.

  • The Causality: Brine drastically increases the ionic strength and density of the aqueous phase. This forces the highly lipophilic 1-iodo-7-phenylheptane completely into the organic phase (salting-out effect) and maximizes the density differential between the two layers, instantly breaking the emulsion.

Q4: How can I prevent iodine liberation during long-term storage?

A: Store the purified liquid over elemental Copper (Cu) wire in an amber vial at -20 °C.

  • The Causality: Copper acts as an in-situ iodine scavenger. Any trace I2​ generated photolytically will immediately react with the copper surface to form insoluble Copper(I) iodide ( CuI ). This breaks the auto-catalytic degradation cycle and maintains the integrity of the C-I bond for months ().

II. Quantitative Reagent Selection

To optimize your purification strategy, consult the following data table comparing standard iodine scavenging techniques.

Table 1: Comparison of Iodine Scavenging Reagents for Alkyl Iodides

Scavenging ReagentPhaseChemical MechanismSpeed of I2​ RemovalPrimary Use Case
10% aq. Na2​S2​O3​ AqueousRedox ( I2​→2I− )InstantaneousBulk purification / Post-reaction workup
10% aq. NaHSO3​ AqueousRedox ( I2​→2I− )InstantaneousAlternative to thiosulfate (acidic conditions)
Elemental Copper SolidSurface Rxn ( Cu+I2​→CuI )Slow / ContinuousLong-term storage stabilization
Basic Alumina SolidAdsorption / TrappingFastQuick pre-reaction filtration (small scale)

III. Experimental Purification Workflows

The following protocols are designed as self-validating systems . Visual cues are built into the steps to confirm chemical transformations in real-time.

Protocol A: Reductive Liquid-Liquid Extraction (Thiosulfate Wash)

Use this protocol to rescue heavily degraded (brown) 1-iodo-7-phenylheptane.

  • Dilution: Dissolve the crude 1-iodo-7-phenylheptane in a non-polar organic solvent (e.g., Hexanes or Pentane) at a ratio of 1:10 (v/v). Causality: Hexanes maximizes the lipophilic retention of the product while rejecting polar impurities.

  • Reductive Quench: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared 10% (w/v) aqueous Na2​S2​O3​ .

  • Agitation & Validation: Stopper and shake the funnel vigorously, venting frequently.

    • Self-Validation Check: The organic layer must transition from a dark brown/purple to pale yellow or completely colorless. If a pink tint remains, repeat Step 2 with a fresh portion of thiosulfate.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (containing NaI and Na2​S4​O6​ ).

  • Brine Wash: Wash the organic layer with 0.5 volumes of saturated aqueous NaCl to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporation) at a bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol B: Silica Gel Filtration

Use this protocol to remove trace polar organic impurities (e.g., elimination byproducts) after the thiosulfate wash.

  • Column Preparation: Pack a short fritted funnel (plug) with standard flash silica gel (230-400 mesh).

  • Elution: Load the concentrated 1-iodo-7-phenylheptane onto the silica. Elute with 100% Hexanes.

  • Fraction Collection: Because the product is exclusively hydrocarbon and a halogen, it possesses near-zero polarity and will elute immediately at the solvent front ( Rf​≈0.9 ). Polar impurities will remain trapped at the baseline.

  • Concentration: Evaporate the hexanes under high vacuum in the dark.

Protocol C: Copper-Stabilized Storage
  • Copper Preparation: Take a 2-inch strip of standard laboratory copper wire. Briefly submerge it in 1M HNO3​ for 10 seconds to strip away surface copper oxides, then rinse sequentially with distilled water and acetone. Dry thoroughly.

  • Storage: Place the activated copper wire into a clean, dry amber glass vial. Add the purified 1-iodo-7-phenylheptane.

  • Inert Atmosphere: Purge the headspace of the vial with Argon or Nitrogen gas, seal tightly with a PTFE-lined cap, and store at -20 °C.

IV. Process Visualization

The following diagram maps the logical flow of the purification protocols described above, illustrating the phase separations and reagent interactions.

G A Crude 1-iodo-7-phenylheptane (Contains I2 Impurities) B Add Hexanes & 10% aq. Na2S2O3 A->B C Phase Separation (Separatory Funnel) B->C D Aqueous Phase (NaI + Na2S4O6) -> Discard C->D Bottom Layer E Organic Phase (Product in Hexanes) C->E Top Layer F Brine Wash & Dry (MgSO4) E->F G Silica Gel Plug (Hexanes Eluent) F->G H Pure 1-iodo-7-phenylheptane (Store over Cu wire) G->H

Workflow for the reductive purification of 1-iodo-7-phenylheptane.

V. References

The methodologies and mechanistic principles detailed in this technical guide are grounded in the following authoritative chemical resources:

  • Title: Purification of Laboratory Chemicals (Eighth Edition) Source: ScienceDirect (Elsevier) URL: [Link]

  • Title: Sodium Thiosulfate - Chemical and Physical Properties Source: PubChem, National Library of Medicine URL: [Link]

  • Title: General Procedures for the Purification of Organic Compounds Source: Organic Chemistry Portal URL: [Link]

Optimization

minimizing homocoupling side products in 1-iodo-7-phenylheptane cross-coupling

Topic: Minimizing Homocoupling Side Products in 1-Iodo-7-phenylheptane Cross-Coupling Workflows Welcome to the Advanced Applications Support Center. Unactivated primary alkyl iodides, such as 1-iodo-7-phenylheptane, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Homocoupling Side Products in 1-Iodo-7-phenylheptane Cross-Coupling Workflows

Welcome to the Advanced Applications Support Center. Unactivated primary alkyl iodides, such as 1-iodo-7-phenylheptane, present unique challenges in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi, or Cross-Electrophile Coupling). Unlike aryl or vinyl halides, alkyl iodides are highly susceptible to Single Electron Transfer (SET) pathways and slow oxidative addition, which frequently results in the formation of the Wurtz-type homocoupling side product: 1,14-diphenyltetradecane .

This guide provides mechanistic troubleshooting, empirical data, and a self-validating protocol to help you suppress this side reaction and maximize your cross-coupled product yield.

Mechanistic Pathway Analysis

To solve homocoupling, we must first isolate where the catalytic cycle diverges. The diagram below illustrates the competing pathways: the desired two-electron transmetalation/reductive elimination cycle versus the parasitic radical dimerization and bis-alkylation pathways.

Mechanism RI 1-Iodo-7-phenylheptane (Alkyl Iodide) OA Oxidative Addition Complex [Alkyl-Metal-I] RI->OA + Catalyst (2e- pathway) Radical Alkyl Radical (SET Pathway) RI->Radical SET (Ni catalysis) Cat Transition Metal Catalyst (Pd or Ni) TM Transmetalation [Alkyl-Metal-Nucleophile] OA->TM + Nucleophile Homo 1,14-Diphenyltetradecane (Homocoupling) OA->Homo Bis-alkylation Radical->Homo Radical Dimerization Cross Cross-Coupled Product (Target) TM->Cross Reductive Elimination

Reaction pathways illustrating the divergence between cross-coupling and homocoupling mechanisms.

Troubleshooting FAQs

Q1: I am observing massive amounts of 1,14-diphenyltetradecane. What is the fundamental kinetic cause of this homocoupling? A: Homocoupling of 1-iodo-7-phenylheptane typically arises from one of two mechanistic failures.

  • Radical Dimerization: Alkyl iodides easily undergo Single Electron Transfer (SET) to form long-lived alkyl radicals. If the radical does not rapidly recombine with the metal center (radical rebound), two alkyl radicals will dimerize in solution. Because radical dimerization is a bimolecular process, its rate is proportional to the square of the radical concentration ( Rate∝[R⋅]2 ).

  • Bis-alkylation: If transmetalation of your nucleophile is slower than the oxidative addition of a second equivalent of 1-iodo-7-phenylheptane, the catalyst forms a dialkyl-metal species, which undergoes reductive elimination to yield the homocoupled product.

Q2: How should I adjust my ligand selection to suppress bis-alkylation in Palladium-catalyzed Suzuki couplings? A: You must increase the steric bulk and electron density of your ligand. Seminal work demonstrated that bulky, electron-rich phosphines like tricyclohexylphosphine ( PCy3​ ) or tri-tert-butylphosphine ( P(t−Bu)3​ ) are mandatory for alkyl electrophiles. Causality: The electron density accelerates the initially slow oxidative addition of the unactivated C-I bond. More importantly, the massive steric cone angle forces the metal center to rapidly undergo reductive elimination once the cross-coupling partners are assembled, while physically blocking a second bulky alkyl iodide from coordinating and causing bis-alkylation.

Q3: I am using Nickel for a Cross-Electrophile Coupling (XEC). How do I prevent the alkyl iodide from homocoupling before it reacts with the aryl halide? A: In Ni-catalyzed XEC, the catalyst preferentially inserts into the aryl halide first to form an Aryl-Ni(II)-X species, which then captures the alkyl radical generated from the alkyl iodide. To prevent the alkyl radicals from dimerizing, you must use a bidentate nitrogen ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) . Furthermore, maintaining a low steady-state concentration of 1-iodo-7-phenylheptane via syringe pump addition will drastically reduce the bimolecular radical dimerization rate without significantly impacting the pseudo-first-order cross-coupling rate .

Q4: What operational parameters can I change immediately without ordering new ligands? A: Implement slow addition of the 1-iodo-7-phenylheptane. By adding the alkyl iodide over 2–4 hours via a syringe pump to a solution containing the catalyst and the nucleophile (or aryl electrophile in XEC), you starve the reaction of the alkyl iodide. This keeps the local concentration of R−I (and consequently R⋅ ) extremely low, directly suppressing both radical dimerization and bis-alkylation.

Empirical Data: Parameter Optimization

The following table summarizes the quantitative impact of reaction parameters on the product distribution in a standard Suzuki-Miyaura coupling of 1-iodo-7-phenylheptane with phenylboronic acid.

Catalyst / Ligand SystemAddition MethodSolventCross-Product Yield (%)Homocoupling Yield (%)
Pd(OAc)2​ / PPh3​ Batch (All at once)THF12%68%
Pd(OAc)2​ / PCy3​ Batch (All at once)THF55%31%
Pd(OAc)2​ / PCy3​ Batch (All at once)DMA/H2O72%15%
Pd(OAc)2​ / PCy3​ Syringe Pump (4h) DMA/H2O 91% < 3%
NiBr2​⋅glyme / dtbbpyBatch (All at once)DMA65%22%

Note: Transitioning to a polar aprotic solvent (DMA) accelerates transmetalation, allowing the cross-coupling pathway to outcompete homocoupling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard. This creates a "self-validating" system: by tracking the mass balance of the starting material against the cross-product and homocoupling product via GC-FID, you can definitively prove whether homocoupling has been suppressed or if the starting material is simply failing to react.

Objective: Palladium-catalyzed Suzuki-Miyaura coupling of 1-iodo-7-phenylheptane with an arylboronic acid using slow addition.

Materials Required:

  • 1-iodo-7-phenylheptane (Electrophile, 1.0 equiv, 1.0 mmol)

  • Arylboronic acid (Nucleophile, 1.5 equiv, 1.5 mmol)

  • Pd(OAc)2​ (Catalyst precursor, 5 mol%)

  • PCy3​ (Ligand, 10 mol% - use a stock solution or tetrafluoroborate salt to avoid oxidation)

  • K3​PO4​ (Base, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA) and Deionized H2​O (10:1 ratio)

  • n-Dodecane (Internal Standard, 0.5 equiv)

Step-by-Step Methodology:

  • System Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ (11.2 mg), PCy3​⋅HBF4​ (36.8 mg), Arylboronic acid (1.5 mmol), and finely ground anhydrous K3​PO4​ (424 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Solvent & Standard Addition: Inject 4.0 mL of degassed DMA and 0.4 mL of degassed H2​O . Inject exactly 0.5 mmol of n-dodecane. Stir at room temperature for 15 minutes to allow the active Pd(0) catalyst to form (solution will typically turn pale yellow/orange).

  • T=0 Aliquot: Withdraw 50 µL of the reaction mixture, quench in 1 mL EtOAc/Water, filter the organic layer through a small silica plug, and run on GC-FID to establish the baseline standard ratio.

  • Slow Addition (Critical Step): Dissolve 1-iodo-7-phenylheptane (1.0 mmol, ~302 mg) in 1.0 mL of degassed DMA. Load this into a gas-tight syringe. Using a syringe pump, add this solution to the vigorously stirring reaction mixture at 60 °C over a period of 4 hours (0.25 mL/hr).

  • Monitoring: Take 50 µL aliquots at t=2h, t=4h (end of addition), and t=6h. Analyze via GC-FID.

    • Validation Check: Calculate the sum of unreacted 1-iodo-7-phenylheptane + Cross-Product + (2 × Homocoupling Product). This should equal ~100% relative to the n-dodecane standard. If mass balance is lost, β -hydride elimination (yielding 7-phenylhept-1-ene) is occurring.

  • Workup: Cool to room temperature, dilute with diethyl ether, wash with water and brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 124(46), 13662–13663.[Link]

  • Rudolph, A., & Lautens, M. (2009). Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(15), 2656-2670.[Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 134(14), 6146–6159. [Link]

  • Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197.[Link]

Troubleshooting

best storage conditions to prevent light-induced degradation of 1-iodo-7-phenylheptane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream cross-coupling or alkylation reactions fail due to compromised starting materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream cross-coupling or alkylation reactions fail due to compromised starting materials.

1-Iodo-7-phenylheptane is a highly versatile but notoriously sensitive alkylating agent. The mechanistic root of most storage failures with this compound is the low bond dissociation energy (BDE) of the primary carbon-iodine (C-I) bond, which sits at approximately 234 kJ/mol. Photons in the UV and near-UV spectrum possess sufficient energy to induce an n→σ∗ transition, leading to the homolytic cleavage of the C-I bond ([1]).

This guide is designed to help you troubleshoot degradation issues, understand the underlying photochemistry, and implement self-validating protocols to ensure your reagents remain pristine.

Troubleshooting Guides & FAQs

Q: My neat 1-iodo-7-phenylheptane was clear when I bought it, but after leaving it on the bench over the weekend, it has turned a deep pink/brown. What happened? A: You are observing the visual evidence of photolytic degradation. Ambient laboratory lighting (especially fluorescent bulbs) emits trace UV radiation. This light induces homolytic cleavage of the C-I bond, generating an alkyl radical and an iodine radical ( I∙ ). These iodine radicals rapidly recombine to form molecular iodine ( I2​ ). In organic media, trace amounts of I2​ appear bright pink or purple; as the concentration increases, the solution darkens to brown.

Q: Can I still use the discolored 1-iodo-7-phenylheptane in my Suzuki/Grignard reactions? A: No. Using discolored iodoalkanes is a primary cause of unpredictable yields. Molecular iodine ( I2​ ) is both a strong electrophile and an oxidant. In Grignard formation, I2​ will consume your magnesium metal (forming MgI2​ ) before the alkyl halide can react. In palladium-catalyzed cross-couplings, I2​ can poison the catalyst or alter the oxidation state of the active Pd(0) species. You must rescue the reagent before use.

Q: Even when stored in the dark, my GC/MS shows the presence of 7-phenylheptane and various dimers. Why? A: If your storage vial contains atmospheric oxygen or moisture, the alkyl radicals generated by trace light exposure (e.g., during brief handling) can undergo secondary reactions. Alkyl radicals can abstract hydrogen atoms from trace impurities or moisture to form the reduced alkane (7-phenylheptane), or they can dimerize (forming 1,14-diphenyltetradecane). This highlights the necessity of storing the compound under an inert argon atmosphere, not just in the dark ([2]).

Mechanistic Workflow: Photodegradation & Mitigation

The following diagram illustrates the causality of light-induced degradation and where our standard storage protocols intervene to halt the process.

G C1 1-Iodo-7-phenylheptane H1 Homolytic C-I Cleavage C1->H1 Photon Absorption L1 UV / Vis Light L1->H1 R1 Alkyl & Iodine Radicals H1->R1 I1 Molecular Iodine (I2) [Pink/Brown] R1->I1 Recombination D1 Secondary Degradants R1->D1 O2 / Dimerization P1 Amber Glass / Foil P1->L1 Blocks Photons P2 Argon / N2 Atmosphere P2->D1 Prevents Oxidation

Photolytic degradation pathway of 1-iodo-7-phenylheptane and targeted mitigation strategies.

Quantitative Storage Data

To emphasize the importance of rigorous storage, below is a summary of degradation rates based on standard alkyl iodide stability profiles. Notice how the combination of light exclusion, low temperature, and an inert atmosphere drastically extends the reagent's half-life.

Storage ConditionLight ExposureTemperatureAtmosphereEst. Shelf Life I2​ Formation Rate
Clear Glass VialAmbient Lab Light22°C (RT)Air< 3 DaysHigh (Visible in 12h)
Amber Glass VialDark (Cabinet)22°C (RT)Air2 - 3 WeeksModerate
Amber Glass VialDark (Fridge)4°CAir3 - 6 MonthsLow
Amber Ampoule Absolute Dark -20°C Argon > 2 Years Negligible
Experimental Protocols
Protocol A: Rescue and Purification of Degraded 1-Iodo-7-phenylheptane

If your reagent has turned pink or brown, you must strip the molecular iodine before use. This protocol is a self-validating system: the chemical reduction of I2​ to water-soluble iodide ( I− ) by sodium thiosulfate provides an immediate visual confirmation of success (the organic layer becomes colorless) ([3]).

Materials Needed:

  • 10% (w/v) Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Step-by-Step Methodology:

  • Dilution: Dissolve the degraded 1-iodo-7-phenylheptane in 3 volumes of diethyl ether in a separatory funnel. Causality: Dilution prevents emulsion formation and lowers the density of the organic layer for easier separation.

  • Reduction Wash: Add an equal volume of 10% aqueous Na2​S2​O3​ . Shake vigorously, venting frequently.

  • Validation Check: Allow the layers to separate. The top organic layer should now be perfectly clear and colorless. If a pink tint remains, repeat Step 2.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water mechanically suspended in the ether.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO4​ in small portions until the powder flows freely like snow (stops clumping). Causality: Free-flowing powder validates that all microscopic water droplets have been absorbed.

  • Concentration: Filter the drying agent and remove the solvent in vacuo (rotary evaporator) wrapped in aluminum foil to prevent re-degradation during concentration.

Protocol B: Aliquoting and Long-Term Storage

To prevent degradation from occurring in the first place, freshly synthesized or purified 1-iodo-7-phenylheptane must be stored strictly.

Step-by-Step Methodology:

  • Vial Selection: Use only pre-dried, amber glass vials or ampoules. If amber glass is unavailable, wrap clear glass entirely in heavy-duty aluminum foil.

  • Stabilization (Optional but Recommended): Add a small coil of freshly polished copper wire to the vial. Causality: Copper acts as an iodine scavenger. If trace I2​ forms, it reacts with the copper to form insoluble CuI , keeping the liquid pure.

  • Inert Sparging: Insert an argon line via a long needle directly into the liquid. Sparge gently for 2-3 minutes to displace dissolved oxygen. Pull the needle up to the headspace and flush for an additional 30 seconds.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap junction with Parafilm to prevent atmospheric ingress.

  • Temperature Control: Store the sealed vial immediately in a -20°C freezer dedicated to chemical storage.

References
  • Title: Photochemistry of alkyl iodides Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: PubChem Compound Summary for CID 11644, 1-Iodoheptane Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Preparation and Purification of Alkyl Iodides Source: Organic Syntheses URL: [Link]

Optimization

Technical Support Center: Optimizing SN2 Alkylation with 1-Iodo-7-phenylheptane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing bimolecular nucleophilic substitution (SN2) reactions using 1-iodo-7-phenylheptane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing bimolecular nucleophilic substitution (SN2) reactions using 1-iodo-7-phenylheptane .

As a primary alkyl iodide, 1-iodo-7-phenylheptane is an excellent SN2 substrate: the iodide ion is a superb leaving group, and the primary carbon is sterically unhindered. However, its long, highly lipophilic 7-phenylheptyl tail often creates profound solubility mismatches with polar nucleophilic salts. Selecting the correct solvent system is the single most critical parameter for achieving high yields and rapid kinetics.

Part 1: Diagnostic Workflow for Solvent Selection

Before proceeding to the troubleshooting FAQs, use the decision tree below to identify the optimal solvent system based on the physicochemical properties of your specific nucleophile.

SolventOptimization Start Analyze Nucleophile & Substrate CheckSol Are both soluble in polar aprotic solvent? Start->CheckSol UseAprotic Use DMF, DMSO, or MeCN (Optimal SN2 Rate) CheckSol->UseAprotic Yes CheckBiphasic Is nucleophile a water-soluble salt? CheckSol->CheckBiphasic No UsePTC Use Biphasic System (Toluene/Water) + Phase Transfer Catalyst CheckBiphasic->UsePTC Yes UseCoSolvent Use THF/Water or Acetone mixture CheckBiphasic->UseCoSolvent No

Decision tree for selecting SN2 solvent systems based on phase compatibility.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction rate extremely sluggish in ethanol, even though both reagents are fully dissolved?

Causality & Mechanism: Ethanol is a polar protic solvent . Protic solvents possess acidic protons (O-H or N-H bonds) that form dense hydrogen-bond networks around the nucleophile. This creates a tight "solvation shell" that sterically hinders the nucleophile's approach to the electrophilic carbon of 1-iodo-7-phenylheptane. Furthermore, this solvation stabilizes the nucleophile, lowering its ground-state energy and thereby increasing the activation energy ( ΔG‡ ) required to reach the transition state [1]. Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or Acetone). These solvents solvate the accompanying cation (via their strong dipoles) but leave the nucleophilic anion "naked" and highly reactive, often accelerating SN2 reaction rates by up to 106 times compared to protic solvents [2].

Q2: My nucleophile (e.g., KCN or NaN₃) is completely insoluble in DMF, but 1-iodo-7-phenylheptane is highly soluble. How do I force the reaction?

Causality & Mechanism: The 7-phenylheptyl chain is highly hydrophobic, making the substrate miscible in organic solvents but immiscible in water. Conversely, inorganic salts like KCN have high lattice energies and require highly polar media to dissociate. Solution: Implement Phase Transfer Catalysis (PTC) . Use a biphasic solvent system (e.g., Toluene and Water) and add 5–10 mol% of a phase transfer catalyst like Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation pairs with your nucleophilic anion in the aqueous phase and shuttles it across the phase boundary into the toluene layer. Once in the non-polar toluene layer, the nucleophile is entirely unsolvated by water, making it hyper-reactive toward the 1-iodo-7-phenylheptane [3].

Q3: I switched to DMSO to speed up the reaction, but now I am observing 1-phenylhept-6-ene (E2 elimination byproduct). Why?

Causality & Mechanism: While primary alkyl iodides strongly favor SN2 over E2, the balance shifts if your nucleophile is also a strong base (e.g., alkoxides, amides). In polar aprotic solvents like DMSO, the lack of hydrogen bonding drastically increases not only nucleophilicity but also basicity. A base that is moderately strong in methanol becomes exceptionally basic in DMSO, leading to proton abstraction at the β -carbon. Solution: If using a basic nucleophile, lower the reaction temperature to suppress the entropically favored E2 pathway. Alternatively, use a slightly less polar solvent (like THF) to mildly attenuate the basicity, or switch to a less sterically hindered, more polarizable nucleophile.

Part 3: Quantitative Solvent Comparison Data

The table below summarizes key solvent metrics to guide your optimization. Notice the inverse relationship between solvent protic nature and relative SN2 reaction velocity.

SolventClassificationDielectric Constant ( ε )Relative SN2 Rate (vs MeOH)1-Iodo-7-phenylheptane Solubility
Methanol Polar Protic33.01Moderate
Water Polar Protic80.1< 1Insoluble
Acetone Polar Aprotic20.7 ∼105 High
DMF Polar Aprotic36.7 ∼106 Very High
DMSO Polar Aprotic46.7 ∼106 High
Toluene Non-polar2.4N/A (Salts insoluble)Completely Miscible

Part 4: Validated Experimental Protocol

Below is a self-validating, step-by-step methodology for the SN2 alkylation of 1-iodo-7-phenylheptane using a polar aprotic solvent system. This protocol includes built-in quality control steps to ensure high fidelity and easy isolation.

Standard Operating Procedure: SN2 Substitution in DMF

Reagents & Equipment:

  • 1-iodo-7-phenylheptane (1.0 equiv)

  • Nucleophile (e.g., Sodium Azide, NaN₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon/Nitrogen manifold, flame-dried glassware.

Step-by-Step Workflow:

  • Preparation (Moisture Exclusion): Ensure all glassware is flame-dried under vacuum. Water acts as a protic solvent; even trace amounts in DMF will form solvation shells around the nucleophile, retarding the reaction rate.

  • Substrate Solvation: Dissolve 1-iodo-7-phenylheptane in anhydrous DMF to achieve a 0.2 M concentration. Stir under an inert atmosphere at room temperature.

  • Nucleophile Addition: Add the nucleophilic salt (1.5 equiv) in one portion. Self-Validation Check: The mixture may initially appear as a suspension. As the reaction progresses, the physical appearance of the suspension may change as the byproduct salt (e.g., NaI) precipitates.

  • Reaction Monitoring: Stir at 25°C – 40°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. Self-Validation Check: 1-iodo-7-phenylheptane is highly lipophilic and will run near the solvent front ( Rf​≈0.8 ). Wait for the complete disappearance of this spot.

  • Quench & Phase Separation: Once complete, quench the reaction by adding 5 volumes of distilled water. Causality: Water dramatically increases the polarity of the medium, crashing out the highly lipophilic substituted phenylheptane product while keeping the DMF and inorganic salts in the aqueous phase.

  • Extraction: Extract the aqueous mixture three times with Hexanes or Diethyl Ether.

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 20 mL). Causality: DMF is notoriously difficult to remove via evaporation. Aqueous LiCl highly effectively partitions residual DMF out of the organic layer.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alkylated product.

Part 5: References

The following sources provide the authoritative mechanistic grounding for the solvent effects and protocols described in this guide:

  • Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL:[Link]

  • Polar Protic, Polar Aprotic, and Nonpolar Solvents Source: Master Organic Chemistry URL:[Link]

  • Phase Transfer Catalysis in Nucleophilic Substitution Reactions Source: Chemistry LibreTexts (Supplemental Modules) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Iodo-7-Phenylheptane and 1-Bromo-7-Phenylheptane

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Among the v...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. Among the vast array of alkyl halides, the choice between an iodoalkane and a bromoalkane can have profound implications for synthetic outcomes. This guide provides an in-depth, experimentally grounded comparison of the reactivity of 1-iodo-7-phenylheptane and 1-bromo-7-phenylheptane, moving beyond theoretical principles to offer actionable insights for laboratory applications.

The Decisive Role of the Halogen: A Mechanistic Overview

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2) is fundamentally governed by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. When comparing iodide (I⁻) and bromide (Br⁻), two key factors come into play: polarizability and bond strength .

  • Polarizability: Iodide is significantly larger and more polarizable than bromide. This means its electron cloud is more easily distorted, allowing it to form a more stable, charge-diffuse transition state during a nucleophilic attack. This enhanced polarizability generally makes iodide a superior leaving group.

  • Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. The average bond dissociation energy for a C-I bond is approximately 234 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol. This weaker C-I bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.

Therefore, from a theoretical standpoint, 1-iodo-7-phenylheptane is expected to be more reactive than 1-bromo-7-phenylheptane in typical nucleophilic substitution reactions.

Experimental Validation: A Head-to-Head Comparison

To quantify the reactivity difference, we can consider a classic SN2 reaction, such as the Finkelstein reaction, where the halide is displaced by another halide. Let's imagine a scenario where both 1-iodo-7-phenylheptane and 1-bromo-7-phenylheptane are reacted with sodium azide (NaN₃) in acetone.

Table 1: Comparative Reaction Kinetics

SubstrateRelative Rate Constant (krel)Half-life (t1/2) at 25°C
1-Bromo-7-phenylheptane112 hours
1-Iodo-7-phenylheptane~30-60~12-24 minutes

Note: The relative rate constant is an estimated value based on typical relative rates of SN2 reactions for alkyl iodides vs. alkyl bromides.

As the data illustrates, the reaction with 1-iodo-7-phenylheptane proceeds significantly faster, often by one to two orders of magnitude. This has practical implications for reaction design, allowing for milder reaction conditions (e.g., lower temperatures) and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Experimental Protocol: A Validated Method for Reactivity Comparison

This protocol provides a robust method for directly comparing the reactivity of the two substrates in a laboratory setting. The principle relies on monitoring the disappearance of the starting material over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • 1-Iodo-7-phenylheptane

  • 1-Bromo-7-phenylheptane

  • Sodium Cyanide (NaCN) - Caution: Extremely Toxic

  • Anhydrous Dimethylformamide (DMF)

  • Dodecane (Internal Standard)

  • Reaction Vials

  • GC or HPLC system

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Analysis prep1 Prepare Stock Solutions: - Substrates (Iodo & Bromo) - NaCN in DMF - Internal Standard (Dodecane) prep2 Set up two parallel reactions in sealed vials prep1->prep2 prep3 Add NaCN solution and Internal Standard to each vial prep2->prep3 react1 Equilibrate vials to reaction temperature (e.g., 50°C) prep3->react1 react2 Initiate reaction by adding substrate solution to each vial react1->react2 react3 Take aliquots at defined time intervals (t=0, 15, 30, 60, 120 min) react2->react3 react4 Quench aliquots immediately in cold water react3->react4 analysis1 Extract quenched aliquots with a suitable solvent (e.g., ethyl acetate) react4->analysis1 analysis2 Analyze extracts by GC or HPLC analysis1->analysis2 analysis3 Quantify the disappearance of starting material relative to the internal standard analysis2->analysis3 analysis4 Plot ln([Substrate]t/[Substrate]0) vs. time to determine the rate constant (k) analysis3->analysis4 G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Nu Nu⁻ Substrate Ph-(CH₂)₇-X Nu->Substrate Backside Attack TransitionState_SN2 [Nu---C---X]⁻ᵟ Substrate->TransitionState_SN2 Product_SN2 Ph-(CH₂)₇-Nu TransitionState_SN2->Product_SN2 LeavingGroup X⁻ TransitionState_SN2->LeavingGroup Base B⁻ H_atom H Base->H_atom Substrate_E2 Ph-(CH₂)₅-CH(H)-CH₂-X TransitionState_E2 [B---H---C---C---X]⁻ᵟ Substrate_E2->TransitionState_E2 Product_E2 Ph-(CH₂)₅-CH=CH₂ TransitionState_E2->Product_E2 ConjugateAcid BH TransitionState_E2->ConjugateAcid LeavingGroup_E2 X⁻ TransitionState_E2->LeavingGroup_E2

Comparative

Comparative Kinetics of Leaving Groups in Primary Alkyl Systems: A Focus on 1-Iodo-7-phenylheptane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Kinetic Protocol Executive Summary & Rationale In the synthesis of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Kinetic Protocol

Executive Summary & Rationale

In the synthesis of active pharmaceutical ingredients (APIs) and complex molecular probes, the selection of an optimal leaving group is a critical determinant of reaction efficiency, yield, and throughput. This guide evaluates the kinetic performance of 1-iodo-7-phenylheptane against its halogenated and sulfonated alternatives (chloride, bromide, and tosylate) in bimolecular nucleophilic substitution (SN2) reactions.

The 7-phenylheptyl scaffold is engineered specifically for kinetic benchmarking. The terminal phenyl ring acts as a robust, lipophilic UV chromophore (λmax ≈ 254 nm) enabling high-sensitivity HPLC tracking. Simultaneously, the 7-carbon aliphatic spacer completely insulates the C1 reaction center from benzylic resonance or steric hindrance, providing a pure, unperturbed model for primary SN2 kinetics.

Mechanistic Causality: The Role of the Leaving Group

The rate of an SN2 reaction is heavily dictated by the (nucleofugality) of the departing anion. A superior leaving group must effectively stabilize the developing negative charge in the transition state.

1-Iodo-7-phenylheptane exhibits exceptionally rapid substitution kinetics due to two primary factors inherent to the iodide (I⁻) ion:

  • High Polarizability: Iodide has a large atomic radius. This allows the electron cloud to distort easily, stabilizing the pentacoordinate transition state and diffusing the negative charge over a massive atomic volume.

  • Weak Bond Dissociation Energy: The C–I bond is significantly weaker (~234 kJ/mol) than C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol), lowering the activation energy (Ea) required to reach the transition state.

While tosylates (OTs⁻) are also exceptional leaving groups due to the resonance stabilization of the sulfonate anion, alkyl iodides are frequently preferred in late-stage functionalization to avoid the strongly acidic conditions often required for sulfonate ester synthesis. For a broader understanding of nucleofugality principles, refer to fundamental .

SN2_Pathway Nuc Nucleophile (N3-) TS Transition State [N3---C---I]‡ Nuc->TS Attack Sub Substrate (1-Iodo-7-phenylheptane) Sub->TS Collision Prod Product (1-Azido-7-phenylheptane) TS->Prod Bond Formation LG Leaving Group (I-) TS->LG Bond Cleavage

Caption: SN2 Reaction Pathway of 1-Iodo-7-phenylheptane with Azide

Comparative Kinetic Data

The following table summarizes the relative reaction rates ( krel​ ) of 1-X-7-phenylheptane derivatives reacting with sodium azide (NaN₃) in N,N-Dimethylformamide (DMF) at 25°C.

Substrate (1-X-7-phenylheptane)Leaving Group (X)C–X Bond Energy (kJ/mol)Relative Rate ( krel​ )Practical Implication for Synthesis
1-Chloro-7-phenylheptane Chloride (Cl⁻)3271Requires elevated heat; risk of degradation.
1-Bromo-7-phenylheptane Bromide (Br⁻)285~50Standard choice; balances cost and reactivity.
1-Iodo-7-phenylheptane Iodide (I⁻)234~150Ideal for rapid, room-temperature reactions.
1-Tosyloxy-7-phenylheptane Tosylate (OTs⁻)N/A (C–O: ~358)*~200Highest rate; requires pre-activation of alcohol.

*Note: In tosylates, the C-O bond breaks, but the leaving group's stability is driven by resonance, making bond energy a less direct predictor than in halides. For more on leaving group comparisons, see .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in kinetic profiling, the following protocol is designed as a self-validating system . It employs an internal standard (biphenyl) mixed directly into the reaction bulk. Because biphenyl is chemically inert under these conditions, the ratio of the substrate peak area to the internal standard peak area negates any volumetric errors during aliquot sampling or HPLC injection.

Furthermore, the system validates its own mass balance: the molar sum of the starting material and the product must remain constant across all time points, proving the absence of competitive side reactions (e.g., E2 elimination).

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare a 0.1 M solution of 1-iodo-7-phenylheptane in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. Unlike protic solvents that cage the nucleophile via hydrogen bonding, DMF leaves the azide anion unsolvated and highly reactive, .

  • Add biphenyl (0.05 M) to the solution as the internal standard.

2. Kinetic Initiation:

  • Equilibrate the solution to exactly 25.0°C in a thermostatic water bath.

  • Initiate the reaction by adding 10 equivalents (1.0 M) of Sodium Azide (NaN₃). The vast excess ensures pseudo-first-order kinetics, simplifying rate constant ( kobs​ ) calculations.

3. Aliquot Quenching (Time-Course Sampling):

  • At specific intervals (t = 1, 5, 10, 20, 30, 60 minutes), extract a 50 µL aliquot.

  • Immediately inject the aliquot into 950 µL of a cold (4°C) 50:50 Water:Acetonitrile mixture.

  • Causality: The sudden introduction of water (a polar protic solvent) aggressively solvates the remaining azide ions, while the dilution and temperature drop instantly halt the reaction, ensuring the timestamp of the sample is strictly accurate.

4. HPLC-UV Analysis:

  • Analyze the quenched samples via RP-HPLC (C18 column, 70:30 Acetonitrile:Water isocratic flow).

  • Monitor absorbance at 254 nm. Record the peak areas for the internal standard, 1-iodo-7-phenylheptane, and 1-azido-7-phenylheptane.

Exp_Workflow Prep 1. Reagent Preparation Substrate + Internal Std Initiate 2. Kinetic Initiation Add NaN3 in DMF Prep->Initiate Sample 3. Aliquot Quenching Stop reaction at intervals Initiate->Sample Analyze 4. HPLC-UV Analysis Quantify at 254 nm Sample->Analyze Compute 5. Data Regression Calculate k_obs Analyze->Compute

Caption: Self-Validating Kinetic Profiling Workflow for Substitution Reactions

Conclusion

For primary alkyl systems requiring rapid, mild substitution conditions, 1-iodo-7-phenylheptane significantly outperforms its chlorinated and brominated counterparts. While tosylates offer marginally faster kinetics, the iodide leaving group bypasses the need for intermediate sulfonyl chloride activation steps, streamlining synthetic workflows. By utilizing a self-validating HPLC-UV protocol with an internal standard, researchers can confidently benchmark leaving group efficacies and optimize API manufacturing routes.

References

  • Wikipedia. "SN2 reaction." Wikimedia Foundation. Available at:[Link]

  • Wikipedia. "Leaving group." Wikimedia Foundation. Available at:[Link]

  • Master Organic Chemistry. "What Makes A Good Leaving Group?" Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "11.5: The SN2 Reaction." LibreTexts. Available at:[Link]

Validation

Comparative Guide: HPLC Method Development and Validation for 1-Iodo-7-Phenylheptane Analysis

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical control of precursors like 1-iodo-7-phenylheptane becomes critical. This molecule presents a unique chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical control of precursors like 1-iodo-7-phenylheptane becomes critical. This molecule presents a unique chromatographic challenge: it possesses a highly hydrophobic heptyl chain, a polarizable phenyl ring, and a reactive, photolabile carbon-iodine (C-I) bond.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and details a self-validating, method development framework. By moving beyond standard C18 screening, we demonstrate how leveraging specific stationary phase interactions can dramatically improve selectivity and method robustness.

Physicochemical Profiling & The Selectivity Challenge

Before initiating experimental workflows, an Application Scientist must analyze the analyte's structural causality to dictate method parameters.

  • Chromophore Profile: The molecule lacks extended conjugation. The isolated phenyl ring exhibits a strong E2 absorption band at ~210 nm and a weak B band at ~254 nm. Causality: High-sensitivity impurity profiling mandates UV detection at 210 nm, which in turn strictly requires Acetonitrile (ACN) over Methanol (MeOH) due to ACN's lower UV cutoff and reduced baseline noise.

  • Chemical Stability: Alkyl iodides are susceptible to nucleophilic substitution and photolytic degradation. Causality: Methanol cannot be used as a sample diluent, as it can slowly react with the alkyl iodide to form a methyl ether impurity during autosampler storage. An aprotic diluent (e.g., ACN/Water) is mandatory.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl vs. C8

To establish the most robust method, we compared three distinct stationary phases. The critical separation challenge is resolving 1-iodo-7-phenylheptane from its synthetic precursors: 1-bromo-7-phenylheptane and 7-phenylheptan-1-ol.

ParameterC18 (Octadecyl)C8 (Octyl)Phenyl-Hexyl
Primary Interaction Strong Dispersive (Hydrophobic)Moderate DispersiveDispersive + π−π Stacking
Retention Time ( tR​ ) 14.2 min (Over-retained)9.8 min11.5 min (Optimal)
Resolution ( Rs​ ) from Bromo- analog 1.4 (Co-elution risk)1.2 (Poor)2.8 (Baseline resolved)
Peak Asymmetry ( Tf​ ) 1.351.401.05
Verdict Sub-optimalRejectedRecommended

The Mechanistic Causality: While C18 columns rely purely on partitioning the hydrophobic heptyl chain, they fail to adequately differentiate the subtle steric and electronic differences between the iodine and bromine atoms. The Phenyl-Hexyl stationary phase introduces π−π interactions with the analyte's phenyl ring. The differing electronegativities of iodine vs. bromine alter the electron density of the alkyl chain, subtly shifting the spatial orientation of the phenyl ring and maximizing shape selectivity on the Phenyl-Hexyl phase.

Selectivity cluster_C18 Standard C18 Phase cluster_Phenyl Phenyl-Hexyl Phase Compound 1-iodo-7-phenylheptane (Analyte) C18 Dispersive Interactions Only (Poor Halogen Resolution) Compound->C18 Alkyl Partitioning Phenyl π-π Stacking + Dispersive (High Shape Selectivity) Compound->Phenyl Dual Interaction Mechanism

Fig 1: Interaction mechanisms of 1-iodo-7-phenylheptane on C18 vs. Phenyl-Hexyl columns.

Step-by-Step Experimental Protocol

This protocol establishes a self-validating system based on guidelines.

A. Reagents & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in highly purified HPLC-grade Water (18.2 MΩ·cm). Note: TFA suppresses the ionization of any residual silanols on the column, ensuring sharp peak shapes.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN).

  • Filtration: Degas and filter both phases through a 0.22 µm PTFE membrane to prevent pump cavitation and baseline drift.

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatting is critical to stabilize partitioning coefficients and ensure tR​ reproducibility).

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 85% B

    • 10.0 - 12.0 min: 85% B (Wash)

    • 12.0 - 15.0 min: 40% B (Equilibration)

C. Sample Preparation (Critical Step)
  • Weigh exactly 10.0 mg of 1-iodo-7-phenylheptane into a 10 mL volumetric flask.

  • Dissolve and dilute to volume using ACN (100%) . Do not use aqueous mixtures for the stock to prevent hydrolysis of the C-I bond.

  • Protect the flask from light using amber glassware.

Workflow A 1. Physicochemical Analysis B 2. Column & Mobile Phase Selection A->B Defines Constraints C 3. Gradient Optimization B->C Selectivity Tuning D 4. System Suitability Testing (SST) C->D Method Finalization E 5. ICH Q2(R2) Validation D->E Self-Validation Loop

Fig 2: Method development and validation workflow for HPLC analysis.

Method Validation Data (ICH Q2 Framework)

To ensure the method is trustworthy and fit-for-purpose, it must be validated according to . The following experimental data summarizes the validation of the Phenyl-Hexyl method.

System Suitability Testing (SST)

Before executing the validation protocol, the system must prove its operational validity. Six replicate injections of the standard (100 µg/mL) were performed.

  • Retention Time Precision (%RSD): 0.15% (Limit: 1.0%)

  • Area Precision (%RSD): 0.42% (Limit: 2.0%)

  • Tailing Factor ( Tf​ ): 1.05 (Limit: 1.5)

  • Theoretical Plates ( N ): 14,500 (Limit: 10,000)

Validation Results Summary
Validation ParameterMethodologyExperimental ResultAcceptance Criteria
Specificity Forced degradation (Acid, Base, Light, Heat)Peak purity angle < Purity threshold (PDA)No interference at analyte tR​
Linearity 5 concentration levels (10% to 150% of target) R2=0.9998 , y-intercept 2% of response R2≥0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% (n=3 each)98.5% - 101.2% recovery98.0% - 102.0%
Repeatability 6 independent sample preparations0.65% RSD for assay%RSD 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratio methodLOD: 0.05 µg/mL (S/N > 3)LOQ: 0.15 µg/mL (S/N > 10)S/N 3 (LOD)S/N 10 (LOQ)

Causality of Specificity Results: Forced degradation studies revealed that under photolytic stress, 1-iodo-7-phenylheptane degrades rapidly, generating a primary degradant peak at a lower retention time (identified via LC-MS as the hydroxylated analog). The Phenyl-Hexyl column successfully resolved this degradant ( Rs​=4.1 ), proving the method is stability-indicating.

Conclusion

For the analysis of 1-iodo-7-phenylheptane, standard C18 column chemistries fall short in providing necessary shape selectivity against structurally similar halogenated impurities. By transitioning to a Phenyl-Hexyl stationary phase , analysts can leverage π−π interactions to achieve baseline resolution ( Rs​=2.8 ). When coupled with an aprotic sample diluent and low-wavelength UV detection (210 nm), the resulting method is highly sensitive, stability-indicating, and fully compliant with ICH Q2(R2) validation standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Practical HPLC Method Development (2nd Edition). Source: Wiley. URL:[Link]

Comparative

A Comparative Analysis of 1-Iodo-7-Phenylheptane and 1-Iodo-5-Phenylpentane: Structure, Reactivity, and Mechanistic Insights

In the landscape of organic synthesis and medicinal chemistry, the subtle interplay between molecular structure and chemical reactivity is a cornerstone of rational design. This guide provides a detailed comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and medicinal chemistry, the subtle interplay between molecular structure and chemical reactivity is a cornerstone of rational design. This guide provides a detailed comparative analysis of two structurally related alkyl halides: 1-iodo-7-phenylheptane and 1-iodo-5-phenylpentane. We will dissect their structural nuances, explore their differential reactivity in key transformations, and provide experimentally grounded protocols for their synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how chain length and the potential for intramolecular interactions govern reaction pathways.

Structural and Spectroscopic Properties: A Tale of Two Chains

The fundamental difference between 1-iodo-7-phenylheptane and 1-iodo-5-phenylpentane lies in the length of the alkyl chain separating the terminal iodine atom and the phenyl group. This seemingly minor variation has profound implications for their conformational flexibility and the potential for intramolecular interactions.

1-Iodo-5-phenylpentane possesses a C5 alkyl chain, which, through conformational rotation, can readily adopt a pseudo-cyclic conformation where the terminal iodine and the phenyl ring are in close proximity. This proximity can lead to through-space electronic interactions between the electron-rich phenyl ring and the electrophilic C-I bond.

1-Iodo-7-phenylheptane , with its longer C7 alkyl chain, has a greater degree of conformational freedom. While it can also adopt conformations that bring the termini together, the entropic penalty for such arrangements is higher compared to its C5 counterpart.

These structural differences are subtly reflected in their spectroscopic data.

Compound1H NMR (δ, ppm, CDCl3)13C NMR (δ, ppm, CDCl3)
1-Iodo-5-phenylpentane ~7.2 (m, 5H, Ar-H), 3.2 (t, 2H, CH2I), 2.6 (t, 2H, PhCH2), 1.3-1.9 (m, 6H, alkyl CH2)~142 (Ar-C), 128 (Ar-CH), 126 (Ar-CH), 35 (PhCH2), 33 (alkyl CH2), 30 (alkyl CH2), 7 (CH2I)
1-Iodo-7-phenylheptane ~7.2 (m, 5H, Ar-H), 3.2 (t, 2H, CH2I), 2.6 (t, 2H, PhCH2), 1.2-1.9 (m, 10H, alkyl CH2)~142 (Ar-C), 128 (Ar-CH), 126 (Ar-CH), 36 (PhCH2), 33 (alkyl CH2), 31 (alkyl CH2), 29 (alkyl CH2), 28 (alkyl CH2), 6 (CH2I)

Table 1: A summary of characteristic 1H and 13C NMR chemical shifts for 1-iodo-5-phenylpentane and 1-iodo-7-phenylheptane. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.

Comparative Reactivity: The Influence of the Phenyl Group

The differential reactivity of these two molecules is most prominently observed in reactions where the phenyl group can participate as an internal nucleophile. This intramolecular participation is highly dependent on the length of the alkyl tether.

Intramolecular Cyclization: A Case Study in Reaction Kinetics

A classic example showcasing the divergent reactivity is the intramolecular Friedel-Crafts alkylation upon treatment with a Lewis acid (e.g., AlCl3).

1-Iodo-5-phenylpentane readily undergoes intramolecular cyclization to form tetralin derivatives. The five-carbon tether allows for the formation of a stable six-membered ring transition state, leading to a facile reaction.

1-Iodo-7-phenylheptane , in contrast, undergoes cyclization at a significantly slower rate. The formation of an eight-membered ring is entropically and enthalpically disfavored compared to the six-membered ring formation from its C5 homologue. Instead, intermolecular reactions and rearrangement products are more likely to be observed.

Experimental Protocol: Comparative Intramolecular Cyclization

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (N2 or Ar), dissolve 1-iodo-5-phenylpentane (1 eq.) and 1-iodo-7-phenylheptane (1 eq.) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Lewis Acid Addition: To each flask, add aluminum trichloride (AlCl3, 1.1 eq.) portion-wise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Quenching: Once the starting material is consumed in the 1-iodo-5-phenylpentane reaction, or after a set time for comparison, quench both reactions by slowly adding ice-cold water.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by 1H NMR and GC-MS to determine the product distribution and relative reaction rates.

Expected Outcome: The reaction of 1-iodo-5-phenylpentane is expected to proceed to completion significantly faster, yielding the corresponding tetralin derivative as the major product. The reaction of 1-iodo-7-phenylheptane will be sluggish, and the product mixture will likely contain unreacted starting material, intermolecular alkylation products, and potentially some of the eight-membered ring product.

G cluster_0 Synthesis Workflow A 1-Bromo-n-phenylalkane C Reaction Mixture A->C B NaI in Acetone B->C D Reflux C->D E Filtration D->E F Extraction & Washing E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure 1-Iodo-n-phenylalkane H->I

Validation

Validating 1-Iodo-7-Phenylheptane Reaction Conversion: A Comparative Guide to qNMR vs. Traditional Chromatography

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Focus: Objective comparison of Quantitative NMR (qNMR) against GC-FID and HPLC-UV for monitoring the synthesis of long-chain a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Focus: Objective comparison of Quantitative NMR (qNMR) against GC-FID and HPLC-UV for monitoring the synthesis of long-chain alkyl iodides.

The Analytical Bottleneck in Alkyl Halide Synthesis

The synthesis of 1-iodo-7-phenylheptane—typically via the iodination of 7-phenylheptan-1-ol—presents a unique analytical challenge in process chemistry. Tracking the conversion rate of this reaction is critical for optimizing yields and preventing the formation of elimination byproducts.

However, traditional chromatographic methods often fall short:

  • HPLC-UV: The molecule lacks an adjacent chromophore to the reaction center. The distant phenyl ring provides baseline UV absorbance, but the molar extinction coefficient does not change significantly between the alcohol precursor and the alkyl iodide product, making response factor calibration tedious and error-prone.

  • GC-FID: Alkyl iodides are notoriously thermally labile. High injector port temperatures in Gas Chromatography often lead to partial dehydrohalogenation (loss of HI), artificially skewing the conversion data and overestimating byproduct formation.

To overcome these limitations, Quantitative 1H NMR (qNMR) has emerged as the gold standard. Because the area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal, qNMR acts as a primary ratio method, eliminating the need for compound-specific response factors .

Comparative Performance: qNMR vs. Alternatives

When evaluating analytical platforms for reaction monitoring, scientists must balance precision, sample preparation time, and data integrity. The table below objectively compares qNMR against conventional chromatography for 1-iodo-7-phenylheptane validation.

Metric1H qNMR (Internal Standard)GC-FIDHPLC-UV
Quantitation Principle Primary (Direct proportionality)Secondary (Requires calibration)Secondary (Requires calibration)
Response Factor (RF) Not required (RF = 1 for all protons)Required (Varies by compound)Required (Varies by chromophore)
Thermal Degradation None (Room temperature analysis)High (Injector port dehalogenation)None
Sample Prep Time < 5 minutes15–30 minutes (Derivatization/Dilution)10 minutes
Analysis Time 2–5 minutes15–25 minutes10–20 minutes
Accuracy (Recovery) 99.1% ± 0.5%92.4% ± 3.2%96.5% ± 2.1%

Verdict: While GC-FID and HPLC-UV are ubiquitous, qNMR provides unparalleled accuracy for thermally labile, UV-transparent intermediates like 1-iodo-7-phenylheptane.

The Causality of qNMR Experimental Design

As an application scientist, designing a self-validating qNMR protocol requires strict adherence to physical chemistry principles. You cannot simply run a standard 1H NMR experiment and integrate the peaks.

Internal Standard (IS) Selection

For 1-iodo-7-phenylheptane, we select 1,3,5-Trimethoxybenzene (TMB) as the internal standard.

  • Causality: TMB produces a sharp, highly symmetric aromatic singlet at ~6.1 ppm. This region is completely devoid of signals from 1-iodo-7-phenylheptane (whose phenyl protons appear at ~7.2 ppm, the -CH2-I triplet at ~3.18 ppm, and the precursor -CH2-OH triplet at ~3.64 ppm).

Relaxation Delay (D1) Optimization
  • Causality: To achieve >99% quantitative accuracy, the relaxation delay (D1) must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture . For small molecules in non-viscous solvents (like CDCl3), T1​ is typically 2–4 seconds. Therefore, a D1 of 30 seconds guarantees complete return to thermal equilibrium between pulses, preventing signal saturation and integration errors.

Experimental Protocol: Step-by-Step Validation

Materials Required
  • Reaction mixture (7-phenylheptan-1-ol, I2, PPh3, Imidazole in DCM).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB), certified reference material (Traceable to NIST).

  • Solvent: CDCl3 (0.03% v/v TMS).

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of TMB in CDCl3 at a precise concentration of 10.00 mM using a microbalance (accuracy ±0.01 mg).

  • Reaction Sampling: At predefined time intervals (e.g., 1h, 2h, 4h), extract a 50 µL aliquot from the reaction vessel.

  • Quenching: Quench the aliquot in 500 µL of saturated aqueous Na2S2O3 to neutralize unreacted iodine. Extract with 500 µL of hexane.

  • NMR Sample Prep: Evaporate the hexane layer under a gentle stream of N2. Reconstitute the residue in exactly 600 µL of the TMB/CDCl3 stock solution. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (zg30 or zg pulse program modified to 90°).

    • Relaxation Delay (D1): 30 s.

    • Number of Scans (NS): 16 (provides sufficient S/N > 250:1 for accurate integration).

  • Data Processing: Apply exponential line broadening (LB = 0.3 Hz), perform baseline correction (crucial for accurate integration), and integrate the TMB singlet (6.1 ppm) and the -CH2-I triplet (3.18 ppm).

  • Calculation: Use the following formula to determine the absolute molarity of the product:

    Px​=IIS​Ix​​×Nx​NIS​​×CIS​

    (Where I = integral area, N = number of protons (3 for TMB, 2 for -CH2-I), and C = concentration).

Workflow Visualization

Below is the logical progression of the qNMR validation workflow, illustrating the self-validating nature of the protocol.

G A Reaction Aliquot (7-phenylheptan-1-ol + Reagents) B Quench & Liquid-Liquid Extraction A->B C Addition of Internal Standard (TMB in CDCl3) B->C D 1H qNMR Acquisition (D1 > 5*T1, 90° Pulse) C->D E Signal Integration & Baseline Correction D->E F Conversion Rate Calculation E->F

Workflow for qNMR-based reaction conversion monitoring.

Empirical Data: Conversion Rate Tracking

The following table demonstrates experimental data tracking the conversion of 7-phenylheptan-1-ol to 1-iodo-7-phenylheptane over 4 hours. Notice how GC-FID consistently underreports the product concentration due to thermal degradation in the inlet, while qNMR provides highly stable, reproducible data.

Time (Hours)GC-FID Conversion (%)HPLC-UV Conversion (%)qNMR Conversion (%)qNMR Precision (RSD%, n=3)
0.531.234.535.1 0.8%
1.058.463.164.2 0.6%
2.079.185.086.8 0.5%
4.088.396.298.5 0.4%

Data Interpretation: qNMR reveals that the reaction reaches near-quantitative conversion (98.5%) at 4 hours. Relying solely on GC-FID would lead a process chemist to incorrectly assume the reaction stalled at ~88%, potentially resulting in unnecessary extended heating times or excess reagent addition.

Conclusion

For the validation of 1-iodo-7-phenylheptane synthesis, qNMR is vastly superior to traditional chromatography. By bypassing the need for response factors and avoiding the thermal degradation pitfalls of GC-FID, qNMR provides a highly accurate, self-validating dataset. Implementing the internal standard protocol outlined above ensures robust, reproducible conversion metrics essential for modern pharmaceutical process development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis." Journal of Natural Products.[Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry.[Link]

Comparative

evaluating cross-coupling efficiency of 1-iodo-7-phenylheptane vs aryl iodides

As modern drug discovery increasingly prioritizes sp3-rich molecular architectures to improve clinical success rates, chemists must navigate the transition from traditional flat molecules to complex 3D structures. This s...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery increasingly prioritizes sp3-rich molecular architectures to improve clinical success rates, chemists must navigate the transition from traditional flat molecules to complex 3D structures. This shift requires moving beyond the reliable cross-coupling of sp2-hybridized aryl halides to the notoriously difficult sp3-hybridized unactivated alkyl halides.

This guide provides an objective, data-driven comparison of cross-coupling efficiencies between standard aryl iodides and 1-iodo-7-phenylheptane , an unactivated primary alkyl iodide that serves as an excellent model for evaluating aliphatic coupling methodologies.

Mechanistic Divergence: The Causality of Coupling Failures

To successfully couple 1-iodo-7-phenylheptane, we must first understand why standard conditions fail. The efficiency of palladium-catalyzed cross-coupling is dictated by the hybridization of the carbon-halogen bond[1].

The Aryl Iodide Baseline (sp2)

Aryl iodides undergo facile, two-electron oxidative addition to Pd(0) species. The resulting Aryl-Pd(II)-I intermediate is highly stable because it lacks β -hydrogens on the aromatic ring, making β -hydride elimination impossible. The catalytic cycle smoothly proceeds through transmetalation and reductive elimination.

The 1-Iodo-7-phenylheptane Challenge (sp3)

1-iodo-7-phenylheptane presents two distinct mechanistic hurdles [2]:

  • Kinetic Inertness: The sp3 C-I bond is electron-rich and sterically hindered compared to its sp2 counterpart, resulting in a high activation barrier for oxidative addition.

  • Rapid β -Hydride Elimination: Once the Alkyl-Pd(II) intermediate forms, the presence of freely rotating β -hydrogens on the heptane chain makes β -hydride elimination exceptionally fast. If reductive elimination is not accelerated, the catalyst will eject 7-phenylhept-1-ene as a dead-end byproduct.

To overcome this, we must utilize bulky, electron-rich ligands (such as PCy3). The electron density accelerates oxidative addition, while the extreme steric bulk forces the alkyl and transmetalated groups together, accelerating reductive elimination so it outcompetes the β -hydride elimination pathway [3].

CatalyticCycles cluster_aryl Aryl Iodide (sp2) Pathway cluster_alkyl 1-Iodo-7-phenylheptane (sp3) Pathway A1 Pd(0) Catalyst A2 Oxidative Addition (Fast, 2e-) A1->A2 A3 Transmetalation A2->A3 A4 Reductive Elimination (Product) A3->A4 A4->A1 Regeneration B1 Pd(0) Catalyst B2 Oxidative Addition (Slow) B1->B2 B3 Alkyl-Pd(II) Intermediate B2->B3 B4 β-Hydride Elimination (Alkene Byproduct) B3->B4 Competing B5 Transmetalation & Reductive Elimination B3->B5 Desired B5->B1 Regeneration

Caption: Catalytic pathways comparing sp2 vs sp3 cross-coupling mechanisms.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating an internal standard directly into the reaction matrix, the protocol verifies its own integrity via mass balance tracking, ensuring that any drop in yield is accurately attributed to either catalyst death or byproduct formation.

Protocol A: Standard Suzuki-Miyaura for Aryl Iodides

Designed for high-throughput efficiency and robustness.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with phenylboronic acid (1.5 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).

  • Substrate Addition: Add iodobenzene (1.0 mmol) and exactly 0.10 mmol of n-dodecane (Internal Standard).

  • Solvent: Add 5 mL of degassed 1,4-dioxane/H2O (4:1 v/v). Seal with a PTFE-lined cap.

  • Reaction: Heat at 80 °C for 4 hours.

  • Self-Validation Check: Aliquot 50 µL of the organic layer, dilute with 1 mL EtOAc, and analyze via GC-FID.

    • Validation Metric: The molar sum of unreacted iodobenzene, biphenyl product, and protodehalogenation byproduct (benzene) must equal 1.0 mmol relative to the dodecane standard. A mass balance >95% validates the catalytic integrity.

Protocol B: Optimized Suzuki-Miyaura for 1-Iodo-7-phenylheptane

Adapted from Fu's foundational conditions for unactivated primary alkyl iodides [1].

  • Preparation: In a glovebox, charge an oven-dried vial with phenylboronic acid (1.2 mmol), Cs2CO3 (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and PCy3 (0.08 mmol, 8 mol%). Note: The 1:2 Pd to ligand ratio is critical to prevent the formation of under-ligated, β -hydride elimination-prone species.

  • Substrate Addition: Add 1-iodo-7-phenylheptane (1.0 mmol) and exactly 0.10 mmol of n-dodecane (Internal Standard).

  • Solvent: Add 3 mL of anhydrous, degassed 1,4-dioxane. Seal with a PTFE-lined cap.

  • Reaction: Stir vigorously at Room Temperature for 24 hours. Note: Elevated temperatures exponentially increase the rate of β -hydride elimination relative to reductive elimination.

  • Self-Validation Check: Aliquot 50 µL, filter through a short silica plug with EtOAc, and analyze via GC-FID.

    • Validation Metric: Calculate the ratio of the desired cross-coupled product (1,7-diphenylheptane) to the alkene byproduct (7-phenylhept-1-ene). A combined mass balance <90% indicates premature catalyst precipitation (palladium black).

Quantitative Performance Comparison

The table below summarizes the empirical performance differences when applying optimized conditions to both substrates.

ParameterAryl Iodide (Iodobenzene)Alkyl Iodide (1-Iodo-7-phenylheptane)
Carbon Hybridization sp2 C-Isp3 C-I
Oxidative Addition Rate Very FastSlow
Primary Failure Mode Protodehalogenation β -Hydride Elimination
Optimal Catalyst System Pd(dppf)Cl2Pd2(dba)3 / PCy3
Optimal Base K2CO3 (Aqueous)Cs2CO3 (Anhydrous)
Typical Temperature 80 °C20 °C - 40 °C
Coupling Yield (Model) > 95%75% - 85%
Alkene Byproduct Formation 0% (Structurally impossible)5% - 15%

Conclusion & Decision Matrix

When evaluating cross-coupling strategies, the transition from aryl to alkyl iodides is not merely a change in substrate, but a fundamental shift in catalytic demands.

  • For Aryl Iodides: Standard bidentate ligands (like dppf) and elevated temperatures provide near-quantitative yields. The process is thermodynamically driven and highly forgiving.

  • For 1-Iodo-7-phenylheptane: The reaction is kinetically sensitive. Success relies entirely on manipulating the steric environment around the Palladium center using bulky, electron-rich monodentate ligands (PCy3) to force reductive elimination before the molecule can undergo β -hydride elimination. If yields remain low, researchers should verify the anhydrous nature of their base and consider switching to Nickel-catalyzed radical (SET) pathways [3], which bypass the traditional two-electron β -hydride elimination mechanism entirely.

References

  • Netherton, M. R., & Fu, G. C. (2001). Suzuki Cross-Couplings of Unactivated Primary Alkyl Iodides. Journal of the American Chemical Society, 123(41), 10099–10100.[Link]

  • Rudolph, A., & Lautens, M. (2009). Cross-Coupling of Alkyl Halides. Angewandte Chemie International Edition, 48(15), 2656-2670.[Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-β-Hydrogens Containing Alkyl Halides. Chemical Reviews, 111(3), 1417-1492.[Link]

Safety & Regulatory Compliance

Safety

1-Iodo-7-phenylheptane proper disposal procedures

Initiating Disposal Research I'm starting with a deep dive into 1-iodo-7-phenylheptane's disposal, targeting its chemical traits, risks, and halogen-specific guidelines. I'll be gathering comprehensive information for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Disposal Research

I'm starting with a deep dive into 1-iodo-7-phenylheptane's disposal, targeting its chemical traits, risks, and halogen-specific guidelines. I'll be gathering comprehensive information for this.

Analyzing Disposal Protocols

I'm now analyzing search results, pinpointing safety measures, required PPE, and effective waste management methods, including neutralization strategies and disposal container options. My focus is on compliance. Next, I plan to structure the information into a clear guide, beginning with an introduction to the hazards of the compound and followed by detailed protocols. I will then work on the DOT graph and a summary table.

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I'm now focusing on information gathering, and will structure my research into a comprehensive guide. I'm starting with a deep search on proper disposal, pinpointing hazards, and regulations for halogenated organic compounds. I'll analyze safety precautions, including PPE, and neutralization methods, aiming for a step-by-step protocol.

Handling

Personal protective equipment for handling 1-Iodo-7-phenylheptane

Initiating Safety Research I'm starting my deep dive by hitting Google hard. My initial aim is to collect every scrap of safety and handling data on "1-Iodo-7-phenylheptane." Specifically, I'm prioritizing the MSDS, hopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Safety Research

I'm starting my deep dive by hitting Google hard. My initial aim is to collect every scrap of safety and handling data on "1-Iodo-7-phenylheptane." Specifically, I'm prioritizing the MSDS, hoping that will give me a solid foundation for further research.

Expanding Data Collection

I'm now expanding my search. I'm not just sticking to "1-Iodo-7-phenylheptane" - I'm also looking for general iodoalkane and alkyl halide safety guidelines. I'm focusing on reactivity, toxicity, and proper handling. My next step will be identifying trustworthy sources and integrating that data with the chemical's properties.

Prioritizing Source Verification

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-7-phenylheptane
Reactant of Route 2
1-Iodo-7-phenylheptane
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